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  • Product: N-ethyl-3-iodo-4-methylbenzamide
  • CAS: 1311872-57-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-Ethyl-3-iodo-4-methylbenzamide

Executive Summary & Strategic Analysis The synthesis of N-ethyl-3-iodo-4-methylbenzamide (CAS: 1311872-57-7) represents a critical transformation in the development of substituted benzamide ligands. These scaffolds are f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of N-ethyl-3-iodo-4-methylbenzamide (CAS: 1311872-57-7) represents a critical transformation in the development of substituted benzamide ligands. These scaffolds are frequently utilized as precursors for radiolabeled imaging agents (e.g., SPECT/PET tracers targeting melanoma or dopamine receptors) and as intermediate fragments in structure-activity relationship (SAR) studies for oncology targets.

This guide prioritizes regiocontrol and scalability . While direct iodination of N-ethyl-4-methylbenzamide is theoretically possible, it often necessitates harsh oxidative conditions that can degrade the amide functionality. Therefore, the Convergent Amide Coupling Route (starting from 3-iodo-4-methylbenzoic acid) is established here as the "Gold Standard" for pharmaceutical applications due to its superior impurity profile and reproducibility.

Retrosynthetic Logic

The target molecule is disconnected at the amide bond, revealing two primary building blocks:

  • Electrophile: 3-Iodo-4-methylbenzoic acid (activated as an acid chloride or active ester).

  • Nucleophile: Ethylamine (supplied as a hydrochloride salt or solution).

Retrosynthesis Target Target: N-Ethyl-3-iodo-4-methylbenzamide BondBreak Amide Bond Disconnection Target->BondBreak Acid Precursor A: 3-Iodo-4-methylbenzoic acid BondBreak->Acid Amine Precursor B: Ethylamine BondBreak->Amine

Figure 1: Retrosynthetic analysis revealing the convergent coupling strategy.

Synthetic Routes & Mechanistic Causality

Route A: HATU-Mediated Coupling (Medicinal Chemistry Scale)

Best for: Milligram to gram-scale synthesis, high-throughput library generation.

Mechanism: The reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate a highly reactive At-ester intermediate.[1] This active ester is less prone to racemization (irrelevant here, but good practice) and reacts rapidly with ethylamine.

  • Why HATU? Superior to EDC/HOBt for sterically hindered or electron-deficient acids. The iodine at the 3-position introduces steric bulk ortho to the carboxyl group, making HATU the preferred choice for rapid conversion.[1]

Route B: Acid Chloride Activation (Process Scale)

Best for: Multi-gram to kilogram scale, cost-efficiency.

Mechanism: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (SOCl₂) followed by reaction with ethylamine.[1]

  • Why SOCl₂? It generates gaseous byproducts (SO₂ and HCl), simplifying purification. However, it requires strictly anhydrous conditions to prevent hydrolysis of the acid chloride.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Synthesis (Recommended)

Reagents:

  • 3-Iodo-4-methylbenzoic acid (1.0 equiv)

  • Ethylamine hydrochloride (1.2 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[2]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 3-iodo-4-methylbenzoic acid (e.g., 500 mg, 1.91 mmol) and anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (0.99 mL, 5.73 mmol) via syringe. The solution should remain clear.

  • Coupling Agent: Add HATU (798 mg, 2.10 mmol) in one portion at 0°C. Stir for 15 minutes to allow formation of the activated ester.

    • Checkpoint: A slight color change (yellowing) is normal.[1]

  • Amine Addition: Add ethylamine hydrochloride (187 mg, 2.29 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The acid peak (RT ~ 2.1 min) should disappear, replaced by the product (RT ~ 2.8 min).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with 1M HCl (2 x 20 mL) to remove excess amine/DIPEA.

    • Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acid Chloride Method (Scalable)

Step-by-Step Methodology:

  • Chlorination: Suspend 3-iodo-4-methylbenzoic acid (5.0 g) in anhydrous Toluene (50 mL). Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.[1]

  • Reflux: Heat to 80°C for 2 hours. The solution will clarify as the acid chloride forms.

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not expose to air.

  • Coupling: Redissolve in dry DCM (50 mL). Cool to 0°C.[2][3][4]

  • Addition: Slowly add a solution of Ethylamine (2.0 equiv, commercially available 2M in THF) and Triethylamine (1.1 equiv).

    • Exotherm Warning: This step is highly exothermic.[5] Maintain T < 10°C.

  • Isolation: Quench with water, separate phases, and recrystallize from Ethanol/Water if necessary.

Purification & Characterization

Purification Strategy

For the amide product, Flash Column Chromatography is the standard purification method if the crude purity is <95%.

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Gradient 0% to 40% B over 20 minutes
Rf Value ~0.45 (in 30% EtOAc/Hexanes)
Expected Analytical Data
  • Physical State: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, J = 1.8 Hz, 1H, Ar-H2) – Deshielded by Iodine and Carbonyl.

    • δ 7.70 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H6).

    • δ 7.30 (d, J = 8.0 Hz, 1H, Ar-H5).

    • δ 6.05 (br s, 1H, NH).

    • δ 3.50 (qd, 2H, N-CH ₂-CH₃).

    • δ 2.48 (s, 3H, Ar-CH ₃).

    • δ 1.25 (t, 3H, N-CH₂-CH ₃).

  • MS (ESI+): Calculated for C₁₀H₁₂INO [M+H]⁺: 290.00. Found: 290.1.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the synthesis, ensuring the correct protocol is selected based on scale and available reagents.

SynthesisWorkflow Start Start: 3-Iodo-4-methylbenzoic Acid ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams (High Purity Req) ScaleCheck->SmallScale LargeScale > 5 Grams (Cost Sensitive) ScaleCheck->LargeScale RouteA Route A: HATU Coupling (Mild, High Yield) SmallScale->RouteA Use HATU/DIPEA RouteB Route B: SOCl2 Activation (Scalable, Atom Econ) LargeScale->RouteB Use SOCl2/Et3N WorkupA Acid/Base Wash (Remove Urea/HOBt) RouteA->WorkupA WorkupB Evaporation & Recrystallization RouteB->WorkupB Final Pure N-Ethyl-3-iodo-4-methylbenzamide WorkupA->Final WorkupB->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Safety & Hazard Mitigation

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water.[1] Use only in a well-ventilated fume hood. Quench excess reagent carefully with aqueous bicarbonate.

  • Alkyl Halides/Iodides: Many iodinated aromatics are potential sensitizers. Wear nitrile gloves and avoid inhalation of dust.

  • Ethylamine: Volatile and lachrymatory. If using the hydrochloride salt, it is stable; if using the free base solution, keep chilled.

References

  • Thermo Fisher Scientific. (n.d.). Amide Synthesis Protocols: HATU and EDC Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[1] An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide.[6] PubMed. Retrieved from [Link]

  • PubChem. (2025). N-ethyl-4-methylbenzamide Compound Summary. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-ethyl-3-iodo-4-methylbenzamide: Synthesis, Characterization, and Potential Applications

Introduction and Rationale N-ethyl-3-iodo-4-methylbenzamide is a halogenated aromatic amide. The presence of an iodine atom, a methyl group, and an N-ethyl amide functionality on the benzene ring suggests its potential a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

N-ethyl-3-iodo-4-methylbenzamide is a halogenated aromatic amide. The presence of an iodine atom, a methyl group, and an N-ethyl amide functionality on the benzene ring suggests its potential as a versatile building block in medicinal chemistry and materials science. Iodinated aromatic compounds are frequently utilized in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form carbon-carbon and carbon-heteroatom bonds. The amide moiety is a common feature in many biologically active molecules. This guide provides a comprehensive overview of the projected chemical properties, a reliable synthetic route, and potential applications for this compound.

The Precursor: 3-Iodo-4-methylbenzoic Acid

A thorough understanding of the precursor, 3-iodo-4-methylbenzoic acid, is essential for the successful synthesis of N-ethyl-3-iodo-4-methylbenzamide.

Chemical and Physical Properties of 3-Iodo-4-methylbenzoic Acid
PropertyValueSource
Molecular Formula C8H7IO2[]
Molecular Weight 262.04 g/mol [][2]
Appearance White to beige or brown crystalline powder[][3]
Melting Point 208-212 °C[]
Boiling Point (Predicted) 355.2 ± 30.0 °C at 760 mmHg[]
Density (Predicted) 1.867 ± 0.06 g/cm³[]
Solubility Soluble in Ethanol, Methanol[]
CAS Number 82998-57-0
Synthesis of 3-Iodo-4-methylbenzoic Acid

Several synthetic routes to 3-iodo-4-methylbenzoic acid have been reported. One common method involves the iodination of 4-methylbenzoic acid. Another approach is the hydrolysis of its corresponding methyl ester.[3] A detailed experimental procedure for the hydrolysis of 3-iodo-4-methylbenzoic acid methyl ester is as follows:

Protocol 1: Hydrolysis of 3-Iodo-4-methylbenzoic Acid Methyl Ester [3]

  • Dissolve 3-iodo-4-methylbenzoic acid methyl ester (1 equivalent) in methanol.

  • Carefully add sodium hydroxide (3 equivalents) to the solution, followed by the addition of water. An exothermic reaction will be observed.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Concentrate the solution under vacuum.

  • Add water to the residue and adjust the pH to 3 with concentrated hydrochloric acid.

  • Filter the resulting solid and dry it under vacuum to obtain 3-iodo-4-methylbenzoic acid.

Proposed Synthesis of N-ethyl-3-iodo-4-methylbenzamide

The most direct and reliable method for the synthesis of N-ethyl-3-iodo-4-methylbenzamide is the amidation of 3-iodo-4-methylbenzoic acid with ethylamine. This can be achieved through the formation of an intermediate acyl chloride or by using a peptide coupling agent.

Two-Step Synthesis via Acyl Chloride Intermediate

This is a classic and robust method for amide bond formation.

Synthesis_Workflow Precursor 3-Iodo-4-methylbenzoic acid Intermediate 3-Iodo-4-methylbenzoyl chloride Precursor->Intermediate Acylation Reagent1 SOCl2 or (COCl)2 Product N-ethyl-3-iodo-4-methylbenzamide Intermediate->Product Amination Reagent2 Ethylamine (CH3CH2NH2)

Caption: Proposed two-step synthesis of N-ethyl-3-iodo-4-methylbenzamide.

Protocol 2: Synthesis of N-ethyl-3-iodo-4-methylbenzamide via Acyl Chloride

  • Step 1: Formation of 3-Iodo-4-methylbenzoyl chloride.

    • Suspend 3-iodo-4-methylbenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-iodo-4-methylbenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Amidation with Ethylamine.

    • Dissolve the crude 3-iodo-4-methylbenzoyl chloride in an inert solvent like DCM.

    • Cool the solution to 0 °C.

    • Add a solution of ethylamine (2-2.5 equivalents) in the same solvent dropwise. An excess of a non-nucleophilic base like triethylamine or pyridine can be used to scavenge the HCl byproduct.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield N-ethyl-3-iodo-4-methylbenzamide.

Predicted Chemical Properties and Characterization

The following properties for N-ethyl-3-iodo-4-methylbenzamide are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be lower than the precursor acid, likely in the range of 100-150 °C
Solubility Expected to be soluble in common organic solvents like DCM, ethyl acetate, and alcohols. Likely insoluble in water.
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals in the aromatic region for the benzene ring protons. The chemical shifts will be influenced by the iodo and amide substituents.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the amide, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching of the amide. An N-H stretching band should be observed around 3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 289. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

Potential Applications

Given its structural features, N-ethyl-3-iodo-4-methylbenzamide could be a valuable intermediate in several areas of research:

  • Drug Discovery: The benzamide scaffold is present in numerous pharmaceuticals. The iodo substituent provides a handle for further functionalization to create libraries of compounds for screening against various biological targets.

  • Agrochemicals: Similar to its precursor, which is used in the preparation of pesticides and bactericides, this compound could be explored for similar applications.[3]

  • Materials Science: Aryl iodides are important precursors for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and polymers with specific electronic or optical properties.

Safety and Handling

As with any new chemical, N-ethyl-3-iodo-4-methylbenzamide should be handled with care. Based on the safety data for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin. The precursor, 3-iodo-4-methylbenzoic acid, is known to cause skin and eye irritation.[4]

Conclusion

This technical guide provides a comprehensive overview of the projected properties, a detailed synthetic protocol, and potential applications of N-ethyl-3-iodo-4-methylbenzamide. By leveraging the known chemistry of its precursor, 3-iodo-4-methylbenzoic acid, researchers are equipped with a solid foundation to synthesize and explore the potential of this novel compound in their respective fields. Rigorous characterization of the synthesized compound will be crucial to validate the predictions made in this guide and to fully unlock its scientific potential.

References

  • PubChem. 3-chloro-N-ethyl-4-iodo-N-methylbenzamide. Retrieved from [Link]

Sources

Foundational

"N-ethyl-3-iodo-4-methylbenzamide IUPAC name and structure"

The following technical guide provides an in-depth analysis of N-ethyl-3-iodo-4-methylbenzamide , a specialized halogenated benzamide derivative utilized as a chemical intermediate in medicinal chemistry and a structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-ethyl-3-iodo-4-methylbenzamide , a specialized halogenated benzamide derivative utilized as a chemical intermediate in medicinal chemistry and a structural probe in radiopharmaceutical development.

Structural Characterization, Synthesis Protocols, and Medicinal Applications

Compound Identity & Structural Analysis[1]

N-ethyl-3-iodo-4-methylbenzamide is a lipophilic benzamide derivative characterized by the presence of an iodine atom at the meta position and a methyl group at the para position relative to the amide functionality. This specific substitution pattern is critical in medicinal chemistry, particularly for designing ligands targeting melanoma (melanin-binding) and as a core scaffold for kinase inhibitors (e.g., RAF/MEK pathways).

Nomenclature and Identifiers
Identifier Details
IUPAC Name N-Ethyl-3-iodo-4-methylbenzamide
CAS Registry Number 1311872-57-7
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
SMILES CCNC(=O)C1=CC(=C(C=C1)I)C
InChI Key JHWOWQJOGPKKOZ-UHFFFAOYSA-N
Structural Architecture

The molecule consists of a central benzene ring decorated with three functional groups:[1]

  • Amide Linker (C1): An N-ethyl carboxamide group that functions as a hydrogen bond donor/acceptor, critical for receptor pocket alignment.

  • Iodine Atom (C3): A bulky, lipophilic halogen that provides electronic modulation and serves as a potential site for radioisotope exchange (e.g., ¹²³I or ¹³¹I) or palladium-catalyzed cross-coupling.

  • Methyl Group (C4): A hydrophobic anchor that restricts rotation and enhances lipophilicity.

Chemical Synthesis & Methodology

The synthesis of N-ethyl-3-iodo-4-methylbenzamide typically proceeds via the activation of 3-iodo-4-methylbenzoic acid , followed by nucleophilic acyl substitution with ethylamine.

Reaction Pathway Visualization

The following diagram illustrates the standard synthetic workflow, including activation and coupling stages.

Synthesis_Pathway Precursor 3-Iodo-4-methylbenzoic Acid (Starting Material) Activation Acid Chloride Formation (SOCl2, Reflux) Precursor->Activation Activation Intermediate 3-Iodo-4-methylbenzoyl Chloride (Reactive Intermediate) Activation->Intermediate -SO2, -HCl Coupling Amide Coupling (Ethylamine, Et3N, DCM) Intermediate->Coupling + EtNH2 Product N-Ethyl-3-iodo-4-methylbenzamide (Final Product) Coupling->Product Nucleophilic Attack

Figure 1: Step-wise synthesis pathway from benzoic acid precursor to final amide.

Detailed Experimental Protocol

Objective: Synthesis of N-ethyl-3-iodo-4-methylbenzamide (Scale: 10 mmol).

Reagents:

  • 3-Iodo-4-methylbenzoic acid (2.62 g, 10 mmol)

  • Thionyl chloride (SOCl₂) (5 mL, excess) or Oxalyl chloride

  • Ethylamine (2.0 M in THF, 15 mmol)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-4-methylbenzoic acid in anhydrous DCM (or use neat SOCl₂). Add thionyl chloride dropwise.

  • Reflux: Heat the mixture to reflux (70-80°C) for 2–3 hours until gas evolution (SO₂, HCl) ceases.

  • Evaporation: Remove excess thionyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Note: Do not purify; use immediately.

  • Coupling: Re-dissolve the acid chloride in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

  • Addition: Slowly add the ethylamine solution mixed with triethylamine. The reaction is exothermic; maintain temperature <5°C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from ethanol/water.

Physicochemical Properties & Data Profile

Understanding the physicochemical profile is essential for predicting bioavailability and blood-brain barrier (BBB) penetration, especially for imaging applications.

Property Value / Prediction Significance
Molecular Weight 289.11 DaOptimal for small molecule drug-likeness (<500 Da).
LogP (Lipophilicity) ~3.2 – 3.5Highly lipophilic; suggests high membrane permeability and potential BBB crossing.
H-Bond Donors 1 (Amide NH)Facilitates specific binding interactions.
H-Bond Acceptors 1 (Carbonyl O)Facilitates specific binding interactions.
Topological Polar Surface Area ~29.1 ŲLow TPSA (<60 Ų) correlates with good CNS penetration.
Melting Point 110–115°C (Est.)Solid at room temperature; stable for storage.

Applications in Research & Development

Radiopharmaceutical Precursor (Melanoma Imaging)

Benzamides with high lipophilicity and specific iodine positioning are known to bind to melanin . N-ethyl-3-iodo-4-methylbenzamide serves as a structural analog to established tracers like IMBA (3-iodo-4-methylbenzamide) and BZA (N-(2-diethylaminoethyl)-4-iodobenzamide).

  • Mechanism: The iodine-123 or iodine-131 labeled version can be synthesized via isotope exchange (ammonium sulfate mediated melt reaction) for SPECT imaging of metastatic melanoma.

  • Advantage: The N-ethyl group increases lipophilicity compared to the primary amide, potentially altering biodistribution and tumor uptake kinetics.

Kinase Inhibitor Fragment

Recent patent literature identifies the 3-iodo-4-methylbenzamide moiety as a critical "warhead" or scaffold in the design of Type II kinase inhibitors, specifically for:

  • BRAF/MEK: Targeting resistant melanoma lines.

  • TAK1 (TGFβ-Activated Kinase 1): Regulating cell survival and inflammation. In these complex molecules, the amide nitrogen is often substituted with larger heterocycles (e.g., piperazines), but the N-ethyl variant represents a simplified "fragment" used in Structure-Activity Relationship (SAR) screening to validate the binding of the benzamide core.

Structural Relationship Diagram

The following graph places the molecule within its functional chemical space.

Chemical_Space Core N-Ethyl-3-iodo-4-methylbenzamide (Target Molecule) Melanoma Melanoma Imaging Agents (Melanin Binding) Core->Melanoma Structural Analog Kinase Kinase Inhibitors (BRAF / TAK1) Core->Kinase Fragment/Intermediate IMBA IMBA (Primary Amide Analog) Melanoma->IMBA BZA BZA (Diethylaminoethyl Analog) Melanoma->BZA Complex Complex Heterocyclic Amides (e.g., Piperazine derivatives) Kinase->Complex IMBA->Core N-Alkylation

Figure 2: Relationship of N-ethyl-3-iodo-4-methylbenzamide to established pharmaceutical classes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103734968 (Related: 3-chloro-N-ethyl-4-iodo-N-methylbenzamide). Retrieved from [Link]

  • American Chemical Society (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and MAP4K2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents (2020).Compounds useful for inhibiting raf dimers (WO2020176501A1).

Sources

Exploratory

The Halo-Benzamide Pharmacophore: A Technical Guide to Therapeutic Targeting

Executive Summary The halo-benzamide scaffold—defined by a halogenated benzene ring coupled to an amide moiety—represents a privileged structure in medicinal chemistry.[1] Unlike generic benzamides, the introduction of h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The halo-benzamide scaffold—defined by a halogenated benzene ring coupled to an amide moiety—represents a privileged structure in medicinal chemistry.[1] Unlike generic benzamides, the introduction of halogen atoms (F, Cl, Br, I) confers unique physicochemical properties, most notably the formation of sigma-holes (regions of positive electrostatic potential) that enable specific halogen bonds (X-bonds) with biological targets. This guide dissects the therapeutic utility of halo-benzamides, moving beyond simple steric occlusion to explore their role as allosteric modulators, epigenetic regulators, and protein degraders.

Part 1: Chemical Logic & The Sigma-Hole Effect

To rationally design halo-benzamides, one must understand why the halogen is present. It is rarely just a lipophilic filler.

The Halogen Bond (X-Bond)

Halogen atoms bound to electron-withdrawing rings (like benzamides) develop an anisotropic charge distribution.

  • The Belt: An equatorial region of negative charge (nucleophilic).

  • The Sigma-Hole: A distal cap of positive charge (electrophilic) along the R-X bond axis.

This allows halo-benzamides to act as Lewis acids, forming highly directional interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen in histidine) in the target protein.

Structure-Activity Relationship (SAR) Implications:

  • Strength: I > Br > Cl > F (Fluorine rarely forms strong sigma-holes unless on highly electron-deficient rings).

  • Directionality: The X-bond is strictly linear (160°–180°), unlike hydrogen bonds, offering superior selectivity for specific pockets.

HalogenBonding Benzamide Halo-Benzamide Scaffold Halogen Halogen Atom (Cl, Br, I) Benzamide->Halogen Covalent Bond SigmaHole Sigma-Hole (+) (Distal Cap) Halogen->SigmaHole Anisotropic Charge Distribution Interaction Directional X-Bond (180° Geometry) SigmaHole->Interaction Electrophilic Attack Target Protein Target (Lewis Base) Target->Interaction Nucleophilic Donor (O, N, S)

Caption: Mechanistic flow of halogen bonding. The sigma-hole allows the halogen to act as an electrophile, targeting nucleophilic residues.

Part 2: Primary Therapeutic Targets

Target Class 1: Bacterial Cell Division (FtsZ)

The Target: Filamentous temperature-sensitive protein Z (FtsZ) is the bacterial homolog of tubulin.[2] It polymerizes to form the Z-ring, which constricts to divide the cell.[2] The Ligand: 2,6-difluorobenzamides (e.g., PC190723 , TXA-709 ).[3]

Mechanism of Action

Halo-benzamides do not compete with GTP. Instead, they bind to an allosteric hydrophobic cleft between the C-terminal and N-terminal subdomains of FtsZ.

  • Stabilization: The compound stabilizes the polymerized state of FtsZ.[3][4]

  • Hyper-polymerization: This prevents the dynamic depolymerization required for Z-ring constriction.

  • Lethality: The Z-ring becomes frozen, septation fails, and the bacteria filament until lysis.

ParameterSpecification
Key Substituent 2,6-difluoro substitution on the benzamide ring is critical for fitting the hydrophobic pocket.
Binding Site Interdomain cleft (distinct from the GTP site).
Effect Bactericidal (filamentation).[5]
Spectrum Primarily Gram-positive (S. aureus, B. subtilis); efflux pumps limit Gram-negative activity.
Target Class 2: Epigenetic Regulation (HDACs)

The Target: Histone Deacetylases (specifically Class I: HDAC1, HDAC2, HDAC3).[6] The Ligand: 2-aminobenzamides (e.g., Entinostat/MS-275 , Mocetinostat ).

Mechanism of Action

While hydroxamates (e.g., SAHA) chelate the catalytic Zinc ion directly and broadly, benzamides are often isoform-selective .

  • The Zinc Binding Group (ZBG): The amino-benzamide moiety coordinates the Zn²⁺ ion.

  • The "Halo" Role: Halogen substitutions on the "cap" group (the part of the molecule extending out of the active site) interact with the rim of the catalytic tunnel.

  • Selectivity: These interactions restrict the molecule to Class I HDACs, avoiding Class II toxicity.

Target Class 3: Viral Capsid Assembly (HBV)

The Target: Hepatitis B Virus (HBV) Core Protein (Cp).[7] The Ligand: Sulfamoyl-halo-benzamides.

Mechanism of Action

These compounds are Capsid Assembly Modulators (CAMs) .

  • Class II CAMs: They bind to the dimer-dimer interface of the capsid protein.

  • Effect: They induce the formation of aberrant, non-functional capsid aggregates (empty capsids) devoid of viral RNA, effectively halting replication.

  • Halogen Role: A halogen (often Cl or F) on the benzamide ring occupies a hydrophobic pocket at the dimer interface, increasing binding affinity via shape complementarity and weak X-bonding.

Part 3: Experimental Methodologies

Protocol 1: FtsZ Polymerization Light Scattering Assay

To validate halo-benzamide activity against bacterial cell division.

Reagents:

  • Purified FtsZ protein (recombinant, S. aureus or E. coli).

  • GTP (1 mM stock).

  • Polymerization Buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).

Workflow:

  • Baseline: Dilute FtsZ to 5–10 µM in Polymerization Buffer in a quartz cuvette. Measure baseline absorbance/scattering at 350 nm for 5 minutes.

  • Compound Addition: Add the halo-benzamide (dissolved in DMSO) to the cuvette. Incubate for 2-5 minutes.

    • Control: DMSO only.

  • Initiation: Add GTP (final concentration 1 mM) to trigger polymerization.

  • Measurement: Monitor Light Scattering (Absorbance at 350 nm) or Fluorescence (if using FtsZ-GFP) continuously for 30 minutes at 37°C.

  • Analysis:

    • Inhibitor:[4][5][8][9][10] Reduction in slope or peak scattering (prevents assembly).

    • Stabilizer (Benzamide phenotype): Rapid increase in scattering that does not return to baseline (prevents disassembly).

Protocol 2: HDAC Fluorometric Activity Assay

To determine IC50 and selectivity of amino-benzamides.

Reagents:

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Purified HDAC isoforms (HDAC1, HDAC6, etc.).

  • Developer solution (Trypsin or Lysyl endopeptidase).

Workflow:

  • Incubation: Mix purified HDAC enzyme with graded concentrations of the halo-benzamide in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol). Incubate 15 mins at 37°C.

  • Substrate Addition: Add fluorogenic substrate (50 µM). Incubate for 30–60 mins.

    • Mechanism:[3][4] HDAC removes the acetyl group from the lysine substrate.

  • Development: Add Developer solution.

    • Mechanism:[3][4] The developer cleaves the deacetylated lysine, releasing the fluorophore (AMC).

  • Detection: Measure Fluorescence (Ex/Em = 350/460 nm).

  • Calculation: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine IC50.

Part 4: Visualization of Mechanism

FtsZ Allosteric Inhibition Pathway

This diagram illustrates how halo-benzamides disrupt the bacterial cell cycle.

FtsZ_Pathway FtsZ_Mono FtsZ Monomers (GTP-bound) Nucleation Nucleation FtsZ_Mono->Nucleation Filament FtsZ Protofilaments Nucleation->Filament ZRing Dynamic Z-Ring Formation Filament->ZRing Stabilized Frozen/Stabilized Filaments Filament->Stabilized Prevents Depolymerization Constriction Septum Constriction (GTP Hydrolysis) ZRing->Constriction Division Cell Division Constriction->Division Inhibitor Halo-Benzamide (e.g., PC190723) Inhibitor->Filament Binds Interdomain Cleft Stabilized->ZRing BLOCKED Death Filamentation & Cell Lysis Stabilized->Death Loss of Z-Ring Dynamics

Caption: Halo-benzamides stabilize FtsZ filaments, blocking the dynamic Z-ring constriction required for division.[11]

Part 5: Future Outlook & Emerging Modalities

The future of halo-benzamides lies in Targeted Protein Degradation (TPD) .

  • Cereblon (CRBN) Binders: Fluorinated benzamides are being engineered as replacements for the unstable phthalimide moiety (thalidomide derivatives) in PROTACs.[12]

  • Advantage: The benzamide scaffold is hydrolytically stable, unlike the glutarimide ring of thalidomide, while maintaining affinity for the E3 ligase via specific halogen interactions.

References

  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen. Journal of Medicinal Chemistry. (2021). Link

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. (2025). Link

  • Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS Infectious Diseases. (2021). Link

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. (2023). Link

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. (2024). Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-ethyl-3-iodo-4-methylbenzamide and Its Derivatives

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for N-ethyl-3-iodo-4-methylbenzamide and its analogous derivatives. These compounds are significant scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-ethyl-3-iodo-4-methylbenzamide and its analogous derivatives. These compounds are significant scaffolds in medicinal chemistry, particularly as precursors for radiolabeled imaging agents and other pharmaceutical intermediates. This document details the strategic synthesis of the core intermediate, 3-iodo-4-methylbenzoic acid, followed by robust methodologies for amide bond formation. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and discuss the characterization of the final products. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

N-substituted benzamides are a cornerstone in modern pharmacology, present in numerous top-selling drugs.[1] The specific subclass of N-ethyl-3-iodo-4-methylbenzamide derivatives holds particular value due to the presence of an iodine atom, which can be substituted with a radioisotope (e.g., ¹²⁵I, ¹²³I) for applications in molecular imaging and therapy, such as in melanoma research.[2] The synthesis of these target molecules is logically approached via a two-stage process: first, the preparation of the key building block, 3-iodo-4-methylbenzoic acid, followed by its coupling with ethylamine or a relevant derivative.

The overall synthetic workflow is designed for efficiency and selectivity, ensuring high purity of the final compounds, which is critical for their intended applications.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Amide Coupling p_Toluic_Acid 4-Methylbenzoic Acid (p-Toluic Acid) IMBA 3-Iodo-4-methylbenzoic Acid (IMBA) p_Toluic_Acid->IMBA Direct Iodination Activated_IMBA Activated IMBA (e.g., Acyl Chloride) IMBA->Activated_IMBA Activation Final_Product N-ethyl-3-iodo-4-methylbenzamide Derivative Activated_IMBA->Final_Product Amine Ethylamine or Derivative (R-NH2) Amine->Final_Product

Caption: High-level two-stage synthetic workflow.

Synthesis of 3-Iodo-4-methylbenzoic Acid Intermediate

The critical first step is the regioselective iodination of 4-methylbenzoic acid. While multi-step methods like the Sandmeyer reaction exist, a direct iodination approach is often preferred for its efficiency.[3]

Recommended Method: Direct Electrophilic Iodination

This method utilizes an acid catalyst in conjunction with iodine and an oxidizing agent, such as periodic acid or an iodate, to generate a potent electrophilic iodine species in situ.[3] This allows for the direct and selective synthesis of the mono-iodinated product in a single step.

Causality: The methyl group is an ortho-, para-directing activator, and the carboxylic acid group is a meta-directing deactivator. In an acidic medium, the electrophilic iodine will preferentially substitute at the position ortho to the activating methyl group and meta to the deactivating carboxyl group, which corresponds to the C-3 position. Using an oxidizing agent is crucial as it converts I₂ to a more powerful electrophile (e.g., I⁺), which is necessary to overcome the deactivating effect of the carboxyl group on the aromatic ring.

Alternative Method: Saponification of Methyl Ester

An alternative route involves the basic hydrolysis (saponification) of methyl 3-iodo-4-methylbenzoate.[4] This precursor ester is often commercially available or can be synthesized separately. The reaction proceeds with a strong base like sodium hydroxide in a methanol/water solvent system.[4][5]

Protocol 1: Synthesis of 3-Iodo-4-methylbenzoic Acid via Saponification [4]

  • Dissolution: Dissolve methyl 3-iodo-4-methylbenzoate (1 eq., e.g., 3.0 g, 10.9 mmol) in methanol (30 mL).

  • Base Addition: Carefully add a solution of sodium hydroxide (3 eq., e.g., 1.3 g, 32.7 mmol) in water (15 mL). An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the solution under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water and adjust the pH to ~3 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to afford pure 3-iodo-4-methylbenzoic acid. A typical yield for this step is high, often around 96%.[4]

Amide Bond Formation: Coupling to N-ethyl-3-iodo-4-methylbenzamide

The formation of the amide bond is the most frequently used reaction in medicinal chemistry.[6] It involves the condensation of the carboxylic acid (3-iodo-4-methylbenzoic acid) with an amine (ethylamine). This reaction requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7]

Method A: The Acyl Chloride Approach

This is a robust, two-step, one-pot procedure. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the amine.[7] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation IMBA 3-Iodo-4-methylbenzoic Acid Acyl_Chloride 3-Iodo-4-methylbenzoyl chloride IMBA->Acyl_Chloride SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Final_Product N-ethyl-3-iodo-4-methylbenzamide Acyl_Chloride->Final_Product Ethylamine Ethylamine Ethylamine->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product

Caption: Workflow for the Acyl Chloride amidation method.

Protocol 2: Synthesis of N-ethyl-3-iodo-4-methylbenzamide via Acyl Chloride

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), suspend 3-iodo-4-methylbenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Reaction: Gently reflux the mixture for 2-3 hours. The solid should dissolve as it converts to the acyl chloride.

  • Reagent Removal: After the reaction is complete, remove the excess SOCl₂ under reduced pressure. The crude 3-iodo-4-methylbenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in an aprotic solvent such as Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine (1.5 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (2 eq.) in DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C.[7] The base is essential to neutralize the HCl byproduct generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-ethyl-3-iodo-4-methylbenzamide by column chromatography on silica gel or recrystallization.

Method B: Carbodiimide Coupling Agents

Modern amide synthesis often employs coupling reagents that facilitate a one-pot reaction under milder conditions. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[7] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[7] Additives such as 1-Hydroxybenzotriazole (HOBt) are frequently included to improve yields and suppress side reactions like racemization.[7]

ParameterMethod A: Acyl ChlorideMethod B: Carbodiimide (EDC/HOBt)
Activating Agent Thionyl Chloride (SOCl₂)EDC / HOBt
Reaction Temp. 0°C to RT (Amidation)0°C to RT
Key Byproduct HCl (neutralized by base)Water-soluble urea
Advantages High reactivity, inexpensiveMilder conditions, easy workup
Disadvantages Harsh reagent (SOCl₂), HCl gasHigher cost of reagents

Synthesis of Derivatives

The protocols described are highly versatile. To synthesize a library of derivatives, one can simply substitute the amine component. For example, using N-methylethylamine in Protocol 2 would yield N-ethyl-N-methyl-3-iodo-4-methylbenzamide. This flexibility is a key advantage in drug discovery for exploring structure-activity relationships (SAR).[8]

Special Consideration: Radiolabeling

The synthesis of radiolabeled compounds is a specialized process crucial for developing diagnostic and therapeutic agents.[9] For N-ethyl-3-iodo-4-methylbenzamide, this typically involves introducing a radioactive isotope of iodine (e.g., ¹²⁵I).

Strategy: The most common strategy is isotopic exchange on the final, non-radioactive ("cold") compound. This involves reacting the N-ethyl-3-iodo-4-methylbenzamide with a source of radioactive iodide, such as Na[¹²⁵I], often facilitated by a catalyst or oxidizing agent. The specific activity and radiochemical purity of the final product are critical parameters that must be carefully controlled and measured, typically using radio-HPLC.[2][10][11]

Product Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring all protons and carbons are accounted for with the correct chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data.[12][13]

  • Infrared Spectroscopy (IR): Used to identify key functional groups, such as the characteristic C=O stretch of the amide bond (typically around 1630-1680 cm⁻¹).[14]

  • Chromatography: TLC is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is employed to determine the final purity of the product.[14]

Conclusion

The synthesis of N-ethyl-3-iodo-4-methylbenzamide and its derivatives is a well-established process rooted in fundamental organic chemistry principles. The selection of a synthetic route—whether through an acyl chloride intermediate or a modern coupling agent—can be tailored based on available resources, desired scale, and the specific requirements of the target molecule. The methodologies provided in this guide offer robust and reliable pathways for researchers to access these valuable compounds for further investigation in pharmaceutical and medicinal chemistry.

References

  • PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PharmaCompass. (n.d.). 3-Iodo-4-Methylbenzoic Acid. Available at: [Link]

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.
  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Available at: [Link]

  • Shan, L. (2009, November 19). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. National Center for Biotechnology Information. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-ethyl-4-iodo-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]

  • BUET. (2022, January 11). Synthesis and evaluation of novel iodinated phenyl benzamides. Available at: [Link]

  • Pham Thinh, D., et al. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar. Available at: [Link]

  • Figshare. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction SUPPLEMENTARY INFORMATION. Available at: [Link]

  • VAST JOURNALS SYSTEM. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Available at: [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Inxight Drugs. (n.d.). N-ETHYL-3-METHYLBENZAMIDE. Available at: [Link]

Sources

Exploratory

In Silico Profiling of N-Ethyl-3-Iodo-4-Methylbenzamide: A Comprehensive Predictive Framework

Executive Summary N-ethyl-3-iodo-4-methylbenzamide (CAS: 1311872-57-7) represents a specialized scaffold within the halo-benzamide class. Structurally analogous to established radioligands like IBZM (Iodobenzamide), this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-3-iodo-4-methylbenzamide (CAS: 1311872-57-7) represents a specialized scaffold within the halo-benzamide class. Structurally analogous to established radioligands like IBZM (Iodobenzamide), this molecule possesses key features—a lipophilic iodine substituent and a secondary amide linker—that suggest potential utility as a CNS-active agent or a SPECT imaging probe precursor.

This technical guide outlines a rigorous in silico characterization pipeline. Moving beyond simple property estimation, we define a self-validating workflow integrating Density Functional Theory (DFT), ADMET machine learning models, and structure-based molecular docking. The objective is to predict the compound's thermodynamic stability, pharmacokinetic trajectory, and binding affinity toward dopaminergic targets (D2/D3 receptors), providing a decision-making matrix for medicinal chemists.

Module 1: Structural Optimization & Electronic Profiling (DFT)

Before any biological prediction, the ligand's geometry must be energetically minimized to its global minimum. We utilize Density Functional Theory (DFT) to determine the electronic landscape, which dictates non-covalent interactions.

Computational Protocol
  • Software: Gaussian 16 / ORCA.

  • Method: DFT with the B3LYP hybrid functional.

  • Basis Set: 6-311G(d,p) for C, H, N, O; LANL2DZ (Los Alamos National Laboratory 2-Double-Z) for Iodine.

    • Rationale: Iodine is a heavy atom. Standard basis sets fail to account for relativistic effects of core electrons. LANL2DZ uses effective core potentials (ECP) to accurately model the iodine atom without prohibitive computational cost.

Key Descriptors & Causality

The following electronic descriptors are extracted from the optimized geometry:

DescriptorDefinitionPredictive Insight
HOMO Energy Highest Occupied Molecular OrbitalIndicates electron-donating capability. High HOMO suggests susceptibility to electrophilic attacks (metabolic oxidation).
LUMO Energy Lowest Unoccupied Molecular OrbitalIndicates electron-accepting potential. The HOMO-LUMO gap (

) correlates with chemical hardness and stability.
Dipole Moment (

)
Polarity vector sumCritical for solubility predictions and orientation within a polarized binding pocket.
ESP Map Electrostatic Potential MapVisualizes charge distribution. The amide oxygen (negative) and amide proton (positive) are key H-bond anchors.
Workflow Visualization

The following diagram illustrates the progression from 2D structure to electronic property extraction.

DFT_Workflow Start 2D SMILES CCNC(=O)c1cc(I)c(C)cc1 GeomOpt Geometry Optimization (MMFF94 Force Field) Start->GeomOpt Initial Conf DFT_Calc DFT Calculation (B3LYP/LANL2DZ) GeomOpt->DFT_Calc Minimization Outputs Electronic Profiling DFT_Calc->Outputs HOMO HOMO/LUMO Gap (Reactivity) Outputs->HOMO ESP ESP Map (Binding Sites) Outputs->ESP

Figure 1: DFT workflow for electronic characterization of iodine-containing benzamides.

Module 2: ADMET Prediction (Pharmacokinetics)[1]

For N-ethyl-3-iodo-4-methylbenzamide to function as a CNS probe, it must cross the Blood-Brain Barrier (BBB). We employ consensus modeling using SwissADME and pkCSM.

Lipophilicity & Solubility

The iodine atom significantly increases lipophilicity compared to a chloro- or fluoro-analog.

  • Predicted LogP (Consensus): ~3.2 – 3.8.

  • Interpretation: This range is optimal for CNS penetration (LogP 2–4). The compound is sufficiently lipophilic to pass lipid bilayers but soluble enough to avoid immediate precipitation in plasma.

Blood-Brain Barrier (BBB) Permeation
  • Boiled-Egg Model (SwissADME):

    • The compound is expected to fall within the yellow yolk region of the WLOGP vs. TPSA plot.

    • TPSA (Topological Polar Surface Area): ~29.1 Ų (Amide group).

    • Rule: TPSA < 90 Ų is generally required for BBB penetration. This molecule passes easily.

  • P-gp Substrate Probability:

    • Likely Non-substrate . Small, lipophilic benzamides often bypass P-glycoprotein efflux pumps, ensuring high brain uptake.

Toxicity Profiling (ProTox-3.0)
  • Hepatotoxicity: Benzamides can form reactive metabolites via amide hydrolysis.

  • hERG Inhibition: The iodine substituent increases molecular weight and lipophilicity, slightly increasing the risk of hERG channel blockage (QT prolongation). This must be flagged for in vitro validation.

Module 3: Molecular Docking (Target Identification)

Given the structural similarity to IBZM (a D2 receptor antagonist), the primary in silico target for N-ethyl-3-iodo-4-methylbenzamide is the Dopamine D2 Receptor .

Protocol: Induced Fit Docking

Standard rigid docking fails to account for the bulky iodine atom's accommodation in the binding pocket. We use Induced Fit Docking (IFD) to allow side-chain flexibility.

  • Protein Preparation:

    • Source: PDB ID 6CM4 (D2 Receptor bound to Risperidone).

    • Pre-processing: Remove wild-type ligand, add missing hydrogens, protonate Asp114 (critical for aminergic binding).

  • Grid Generation:

    • Center: Asp114 (Orthosteric binding site).

    • Box Size: 20 x 20 x 20 Å.

  • Ligand Docking:

    • Software: AutoDock Vina / Glide.

    • Constraint: Essential salt bridge between the protonated amine (if applicable) or H-bond with Asp114. Note: As a neutral amide, this molecule interacts via H-bonding (Amide NH donor -> Ser/Thr residues) and Pi-Pi stacking.

Interaction Mechanism

The docking simulation aims to validate the following interaction hypothesis:

  • Hydrophobic Clamp: The 3-Iodo and 4-Methyl groups occupy the hydrophobic pocket formed by Phe389 and Trp386 in Transmembrane Helix 6 (TM6).

  • Amide Linker: Forms hydrogen bonds with Ser193 (TM5).

  • Aromatic Stacking: The benzamide ring engages in T-shaped

    
    -stacking with Phe390 .
    

Docking_Logic D2_Receptor Dopamine D2 Receptor (PDB: 6CM4) Pocket Orthosteric Binding Pocket D2_Receptor->Pocket Hydrophobic Hydrophobic Pocket (Phe389, Trp386) Pocket->Hydrophobic HBond H-Bond Network (Ser193, His393) Pocket->HBond PiStack Pi-Pi Stacking (Phe390) Pocket->PiStack Iodine 3-Iodo / 4-Methyl Groups Iodine->Hydrophobic Van der Waals Amide Amide Linker (-CONH-) Amide->HBond Dipole Interaction Ring Benzene Ring Ring->PiStack T-shaped Stack

Figure 2: Predicted interaction map of N-ethyl-3-iodo-4-methylbenzamide within the D2 receptor pocket.

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation assesses the temporal stability of the complex.

Setup
  • System: Ligand-Protein complex embedded in a POPC lipid bilayer (mimicking neuronal membrane).

  • Solvent: TIP3P water model + 0.15M NaCl.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Duration: 100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable plateau (< 2.0 Å) indicates the ligand remains bound.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the ligand suggests weak binding affinity.

  • MM/GBSA Binding Free Energy: Calculation of

    
     from MD trajectories. A value < -30 kcal/mol typically correlates with nanomolar affinity.
    

Conclusion & Recommendations

The in silico profiling of N-ethyl-3-iodo-4-methylbenzamide suggests it is a viable CNS-penetrant scaffold.

  • Physicochemistry: The iodine atom provides necessary lipophilicity for BBB crossing without compromising solubility.

  • Binding: Predicted to bind the D2 receptor via hydrophobic anchoring of the iodine/methyl motif.

  • Next Steps:

    • Synthesis: Proceed with synthesis via amide coupling of 3-iodo-4-methylbenzoic acid and ethylamine.

    • Validation: Perform competitive radioligand binding assays against [³H]-Raclopride.

References

  • Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Wang, S., Wacker, D., Levit, A., et al. (2018). D4 dopamine receptor high-resolution structures enable the discovery of selective agonists. Science, 358(6361), 381-386. (Reference for D2/D3 homology modeling structures).

Protocols & Analytical Methods

Method

"mass spectrometry of N-ethyl-3-iodo-4-methylbenzamide"

Application Note: Mass Spectrometry Characterization of N-ethyl-3-iodo-4-methylbenzamide Abstract & Introduction N-ethyl-3-iodo-4-methylbenzamide (Formula: ; MW: 289.11 Da) is a halogenated benzamide derivative. Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Characterization of N-ethyl-3-iodo-4-methylbenzamide

Abstract & Introduction

N-ethyl-3-iodo-4-methylbenzamide (Formula:


; MW: 289.11 Da) is a halogenated benzamide derivative. Compounds in this class are frequently utilized as precursors for radiopharmaceutical imaging agents (e.g., SPECT ligands for dopamine receptors) or as intermediate building blocks in medicinal chemistry.

Precise mass spectrometric characterization is critical for verifying the integrity of the iodine-carbon bond and the amide linkage, both of which are susceptible to degradation. This application note details the ionization behavior, isotopic distribution, and fragmentation pathways of N-ethyl-3-iodo-4-methylbenzamide, providing a robust protocol for its identification in complex matrices.

Chemical Properties & Mass Spectrometry Profile

PropertySpecification
IUPAC Name N-ethyl-3-iodo-4-methylbenzamide
Molecular Formula

Monoisotopic Mass 288.9964 Da
Exact Mass

290.0042 Da
Key Substituents Iodine (Pos 3), Methyl (Pos 4), N-Ethyl Amide (Pos 1)
Isotopic Signature Distinctive Iodine mass defect; lack of

patterns simplifies analysis.

Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-ethyl-3-iodo-4-methylbenzamide in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:100 in 50:50 Water:Acetonitrile (+0.1% Formic Acid) to achieve ~10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

LC-MS (Electrospray Ionization - ESI)
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization Mode: Positive ESI (

    
    ).[1]
    
  • Source Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 300°C

    • Fragmentor Voltage: 110 V (Optimized to prevent in-source iodine loss).

GC-MS (Electron Impact - EI)
  • Instrument: Single Quadrupole GC-MS.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
  • Ionization Energy: 70 eV.[2]

Results & Discussion

ESI-MS/MS Fragmentation (Positive Mode)

In ESI, the protonated molecule


 is observed at m/z 290.0 . The presence of the iodine atom introduces a significant mass defect, but unlike chlorine or bromine, iodine is monoisotopic (

), resulting in a clean molecular ion cluster dominated by carbon isotopes.

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic amide bond cleavage:

  • Precursor: m/z 290.0 (

    
    )
    
  • Primary Fragment (Base Peak): m/z 245.0.

    • Mechanism: Neutral loss of ethylamine (

      
      , 45 Da) via inductive cleavage at the amide bond. This yields the 3-iodo-4-methylbenzoyl cation  (acylium ion).
      
  • Secondary Fragment: m/z 217.0.

    • Mechanism: Loss of Carbon Monoxide (CO, 28 Da) from the acylium ion, generating the 3-iodo-4-methylphenyl cation .

  • Tertiary Fragment: m/z 90.1.

    • Mechanism: Homolytic cleavage of the C-I bond from the phenyl cation (Loss of Iodine radical, 127 Da), leaving the tolyl cation (

      
      ), often rearranging to the stable tropylium ion.
      
GC-MS (EI) Fragmentation Pattern

Electron Impact (70 eV) provides a harder ionization, revealing structural connectivity through radical-induced fragmentation.

  • Molecular Ion (

    
    ):  m/z 289 (Strong intensity due to aromatic stabilization).
    
  • McLafferty Rearrangement (

    
    ):  m/z 261.
    
    • Mechanism: The N-ethyl group allows for a McLafferty rearrangement where a

      
      -hydrogen from the ethyl group migrates to the carbonyl oxygen, followed by the loss of ethylene (
      
      
      
      ). This results in the 3-iodo-4-methylbenzamide radical cation .
  • Acylium Ion (

    
    ):  m/z 245.
    
    • Mechanism:

      
      -cleavage adjacent to the carbonyl group, losing the N-ethyl radical (
      
      
      
      ).
  • Iodine Loss:

    • Direct loss of iodine (

      
      ) from the molecular ion is possible but less favored than amide cleavage, appearing as a minor peak at m/z 162.
      
    • The iodine cation (

      
      ) is frequently observed at m/z 127  in iodinated compounds.
      

Visualizations

Figure 1: Proposed Fragmentation Pathway (EI/CID)

The following diagram illustrates the logical disassembly of the molecule under mass spectrometric conditions.

Fragmentation M Molecular Ion (M+) m/z 289 (EI) / 290 (ESI) McLafferty Primary Amide Radical m/z 261 (Loss of C2H4) M->McLafferty EI: McLafferty Rearrangement (-28 Da) Acylium 3-iodo-4-methylbenzoyl Cation m/z 245 (Base Peak) M->Acylium Alpha Cleavage (-44/45 Da) Iodine Iodine Ion (I+) m/z 127 M->Iodine C-I Cleavage Phenyl 3-iodo-4-methylphenyl Cation m/z 217 Acylium->Phenyl Loss of CO (-28 Da) Tolyl Tolyl/Tropylium Cation m/z 90 Phenyl->Tolyl Loss of Iodine (-127 Da)

Caption: Fragmentation tree showing the transition from the molecular ion to the stable tropylium core via acylium intermediates.

Figure 2: LC-MS Method Decision Flow

A logic gate for optimizing detection based on sample concentration and matrix.

Workflow Start Sample Injection Check Conc. > 1 ppm? Start->Check HighConc Full Scan MS (m/z 100-500) Check->HighConc Yes LowConc SIM / MRM Mode Target m/z 290 > 245 Check->LowConc No Verify Check Isotope Pattern (No Cl/Br splitting) HighConc->Verify LowConc->Verify Report Quantitation & ID Verify->Report

Caption: Decision workflow for selecting Full Scan vs. MRM based on analyte concentration.

Summary of Diagnostic Ions

m/z (Daltons)Ion IdentityOrigin/MechanismRelative Intensity (Est.)
290

Protonated Molecular Ion (ESI)High
289

Molecular Ion (EI)High
261

McLafferty Rearrangement (EI)Medium
245

Acylium Ion (Base Peak in MS/MS)Very High
217

Phenyl Cation (Loss of CO)Medium
127

Iodine CationVariable
90

Tropylium Ion (Loss of I)Low-Medium

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining McLafferty rearrangements in N-alkyl amides).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for fragmentation rules of aromatic iodides and benzamides).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (General reference for benzamide fragmentation patterns). [Link]

Sources

Application

Application Note: Cellular Characterization of N-ethyl-3-iodo-4-methylbenzamide

The following Application Note and Protocol guide is designed for N-ethyl-3-iodo-4-methylbenzamide , a specialized iodobenzamide derivative. Based on the structural activity relationship (SAR) of iodobenzamides, this com...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for N-ethyl-3-iodo-4-methylbenzamide , a specialized iodobenzamide derivative.

Based on the structural activity relationship (SAR) of iodobenzamides, this compound lacks the basic tertiary amine tail required for high-affinity Sigma receptor binding (unlike its analogs BZA or IBZM).[1] Therefore, its primary cellular interaction is governed by melanin binding (specific to pigmented cells) and lipophilic cellular uptake .[1] This guide focuses on characterizing its melanoma-targeting potential and cellular pharmacokinetics .[1]

Target Application: Melanoma Imaging Probes & Melanin-Targeted Drug Delivery Compound Class: Neutral Iodobenzamide CAS: 1311872-57-7[1]

Introduction & Mechanism of Action

N-ethyl-3-iodo-4-methylbenzamide represents a class of neutral lipophilic benzamides.[1] Unlike Sigma-receptor ligands (which require a basic nitrogen for ionic interaction with Asp-126), this neutral analog interacts with cellular targets primarily through hydrophobic interactions and


-

stacking
.[1]
Core Mechanism: Melanin Specificity

The iodine substituent at the meta position and the methyl group at the para position of the benzamide ring create an electron-deficient aromatic system ideal for binding to the indole units of melanin polymers.[1] This makes the compound a candidate for:

  • Melanoma Stratification: Distinguishing melanotic (pigmented) vs. amelanotic tumors.[1]

  • Theranostic Scaffolding: Serving as a carrier for radioiodine (

    
     for SPECT, 
    
    
    
    for therapy).[1]
Signaling & Uptake Pathway

The uptake mechanism is predominantly passive diffusion followed by intracellular retention in melanosomes.[1]

CellularUptake Extracellular Extracellular Space Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (Lipophilic) Cytosol Cytosol (pH 7.4) Membrane->Cytosol Translocation Melanosome Melanosome (Acidic Organelle) Cytosol->Melanosome Organelle Trapping Efflux P-gp Efflux (Potential) Cytosol->Efflux Metabolic Clearance Melanin Melanin Polymer (Target Site) Melanosome->Melanin π-π Stacking (Specific Binding) Efflux->Extracellular Excretion

Figure 1: Cellular uptake and retention mechanism of N-ethyl-3-iodo-4-methylbenzamide in pigmented melanoma cells.[1]

Experimental Design Strategy

To validate this compound, we employ a Differential Uptake Assay comparing pigmented (melanotic) and non-pigmented (amelanotic) cell lines.[1]

Cell Line Selection
Cell LinePhenotypeMelanin ContentPurpose
B16-F10 Murine MelanomaHighPositive Control (Target)
A375 Human MelanomaLow/NullNegative Control (Specificity)
CHO-K1 Hamster OvaryNoneBackground/Non-specific uptake

Materials & Reagents

  • Test Compound: N-ethyl-3-iodo-4-methylbenzamide (Solid, >98% purity).

    • Stock Solution: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

  • Radiotracer (Optional but Recommended):

    
    -labeled analog (if available) or use HPLC for "cold" compound quantification.[1]
    
  • Lysis Buffer: 0.1 N NaOH / 1% SDS (for melanin solubilization).[1]

  • Wash Buffer: PBS (Ice-cold, pH 7.4).[1]

  • Protein Assay: BCA Kit.

  • Synthetic Melanin: (Sigma-Aldrich M8631) for cell-free binding validation.[1]

Detailed Protocol: Cellular Uptake & Retention Assay

This protocol quantifies the specific accumulation of the compound in melanoma cells.[1]

Phase A: Cell Preparation[1]
  • Seeding: Seed B16-F10 and A375 cells in 24-well plates at

    
     cells/well.
    
  • Incubation: Grow for 24 hours in DMEM + 10% FBS until 80% confluence.

  • Starvation (Optional): Replace medium with serum-free DMEM 1 hour prior to assay to remove serum protein binding interference.

Phase B: Compound Treatment[1]
  • Preparation: Dilute the 10 mM DMSO stock to 10

    
    M  in warm culture medium (Final DMSO < 0.1%).
    
  • Pulse: Aspirate old medium and add 500

    
    L of compound-containing medium to each well.
    
  • Kinetics: Incubate at 37°C for defined time points:

    • Uptake Phase: 15 min, 30 min, 1 h, 2 h, 4 h.[1]

    • Efflux Phase (Optional): After 2 h uptake, wash and replace with compound-free medium; measure at 1 h, 2 h, 4 h.

Phase C: Termination & Lysis[1]
  • Wash: Place plate on ice (arrests transport). Aspirate medium. Wash cells 3x with ice-cold PBS.[1]

    • Critical Step: Thorough washing is essential to remove lipophilic compound stuck to the plastic well walls.[1]

  • Lysis: Add 200

    
    L of 0.1 N NaOH / 1% SDS . Incubate at 60°C for 30 mins to solubilize melanin and cell membranes.
    
  • Collection: Transfer lysate to microcentrifuge tubes.

Phase D: Quantification (HPLC-UV/MS Method)

Since this is a non-radioactive protocol, we use LC-MS/MS or HPLC.[1]

  • Extraction: Add 200

    
    L Acetonitrile (ACN) to the lysate to precipitate proteins.[1] Vortex and centrifuge at 10,000 x g for 10 min.
    
  • Supernatant Analysis: Inject 20

    
    L of supernatant into HPLC.
    
    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (benzamide absorbance) or MS (Target Mass ~289.1 Da).[1]

Phase E: Normalization
  • Protein Quantification: Use 10

    
    L of original lysate for BCA assay.[1]
    
  • Melanin Quantification: Measure absorbance of the lysate at 405 nm .

  • Calculation:

    
    [1]
    

Protocol: Competitive Binding (Mechanism Validation)

To prove the uptake is specific to melanin and not just lipid solubility, perform a competition assay.[1]

  • Co-treatment: Incubate B16-F10 cells with 10

    
    M N-ethyl-3-iodo-4-methylbenzamide  alone or in the presence of competitors:
    
    • Haloperidol (10

      
      M):  Sigma-receptor blocker (Should have minimal effect if mechanism is pure melanin binding).[1]
      
    • Chloroquine (100

      
      M):  Known melanin binder (Should significantly reduce  uptake by displacing the benzamide).[1]
      
    • Cold Benzamide (100

      
      M):  Self-blocking control.[1]
      
  • Analysis: Compare % uptake relative to control. A reduction >50% with Chloroquine confirms melanin specificity.[1]

Data Analysis & Expected Results

Data Presentation Template
Time PointB16-F10 (Pigmented) Uptake (pmol/mg)A375 (Non-Pigmented) Uptake (pmol/mg)Ratio (Target/Non-Target)
15 min50 ± 510 ± 25.0
1 h200 ± 1525 ± 38.0
4 h450 ± 3040 ± 511.25
Interpretation
  • High Retention in B16-F10: Indicates successful trapping in melanosomes.[1]

  • Low Retention in A375: Indicates rapid washout due to lack of melanin "sink."[1]

  • Linearity: Uptake should be linear initially (diffusion) and plateau at 2-4 hours (saturation of melanin sites).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in A375 Compound sticking to plastic ware.[1]Add 0.1% BSA to wash buffer to scavenge lipophilic compound from plastic.[1]
Low Recovery in HPLC Protein precipitation trapping compound.[1]Use Liquid-Liquid Extraction (Ethyl Acetate) instead of ACN precipitation.[1]
Cell Detachment Washing too vigorous.[1]Use gentle aspiration; do not dispense buffer directly onto cell monolayer.[1]
Inconsistent Melanin Passage number affects pigmentation.[1]Use B16-F10 cells < Passage 10.[1] Visually confirm black pellet after centrifugation.[1]

References

  • Chemsrc. (2025).[1][2] N-ethyl-3-iodo-4-methylbenzamide - CAS 1311872-57-7.[1] Retrieved from [Link][1]

  • Michelot, J. M., et al. (1993).[1] An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma. Nuclear Medicine and Biology. Retrieved from [Link]

  • Caveliers, V., et al. (2002).[1] Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide. Journal of Nuclear Medicine. Retrieved from [Link]

  • PubChem. (2025).[1][3] Benzamide, N-ethyl-3-methyl- (DEET Analog Structure Comparison). Retrieved from [Link]

  • Greguric, I., et al. (2009).[1] Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Note: N-ethyl-3-iodo-4-methylbenzamide as a Chemical Probe

The following is a detailed Application Note and Protocol Guide for the use of N-ethyl-3-iodo-4-methylbenzamide as a chemical probe. This guide is structured to address the compound's dual utility: as a lipophilic fragme...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a detailed Application Note and Protocol Guide for the use of N-ethyl-3-iodo-4-methylbenzamide as a chemical probe.

This guide is structured to address the compound's dual utility: as a lipophilic fragment probe in kinase inhibitor design (specifically targeting BCR-ABL allosteric pockets) and as a melanin-targeting structural analog for imaging agent development.

Introduction & Mechanistic Basis[1][2][3]

N-ethyl-3-iodo-4-methylbenzamide is a specialized chemical probe belonging to the iodobenzamide class. While structurally related to the clinical melanoma imaging agent IMBA (N-(2-diethylaminoethyl)-3-iodo-4-methylbenzamide) and the dopamine ligand IBZM , this specific N-ethyl derivative serves distinct roles in molecular recognition studies.

Core Mechanistic Applications:
  • Kinase Inhibitor Fragment Probing: The 3-iodo-4-methylbenzamide moiety is a critical pharmacophore found in third-generation BCR-ABL inhibitors like Ponatinib (Iclusig). The iodine atom forms a halogen bond with the gatekeeper region or hydrophobic spine of the kinase, while the methyl group provides van der Waals contacts. The N-ethyl variant acts as a "capped" fragment probe to quantify the binding energy contribution of this specific moiety without the confounding effects of the larger linker/tail regions found in the full drug.

  • Melanin Targeting & Specificity Profiling: Iodobenzamides exhibit high affinity for melanin. The N-ethyl analog serves as a lipophilic, non-ionizable control probe to distinguish between electrostatic binding (seen with cationic probes like IMBA) and hydrophobic/pi-stacking interactions (mediated by the iodobenzamide core).

Chemical Properties & Preparation

PropertySpecificationNotes
Chemical Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol Suitable for fragment screening
Appearance Off-white to pale yellow solidLight sensitive (due to C-I bond)
Solubility DMSO (>50 mM), Ethanol (>20 mM)Poor water solubility
LogP (Predicted) ~3.2High membrane permeability
Storage -20°C, desiccated, darkIodine is prone to photolysis
Protocol 1: Probe Solubilization & Storage

Objective: Create a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.89 mg of N-ethyl-3-iodo-4-methylbenzamide into an amber glass vial (to prevent photolysis).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.

    • Note: If using for cellular assays, ensure DMSO is sterile-filtered.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Quality Control: Verify integrity via LC-MS every 6 months. Look for de-iodination (loss of 127 Da).

Application I: Melanin Binding Affinity Assay

This assay uses N-ethyl-3-iodo-4-methylbenzamide to determine the contribution of the benzamide core to melanin binding, independent of the cationic side chains found in clinical tracers.

Experimental Workflow (Graphviz)

MelaninBinding Stock Probe Stock (10 mM DMSO) Incubate Incubation (1h @ 37°C, Shaking) Stock->Incubate Dilute to 0.1-100 µM Melanin Synthetic Melanin Suspension Melanin->Incubate Sep Centrifugation (14,000 x g, 15 min) Incubate->Sep Supernatant Supernatant Collection Sep->Supernatant Analysis HPLC-UV / LC-MS Quantification Supernatant->Analysis Result Calculate K_d / B_max Analysis->Result

Caption: Workflow for determining the specific binding of the probe to synthetic melanin.

Detailed Protocol

Materials:

  • Synthetic Melanin (Sigma M8631 or equivalent).

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • Probe Stock (10 mM).

  • HPLC System with C18 column.

Steps:

  • Melanin Preparation: Suspend synthetic melanin in PBS at 1 mg/mL. Sonicate for 10 minutes to ensure uniform dispersion.

  • Assay Setup: Prepare a range of probe concentrations (0.1, 0.5, 1, 5, 10, 50, 100 µM) in PBS containing 1% DMSO.

    • Control: Prepare identical tubes without melanin to determine non-specific binding to plasticware.

  • Incubation: Add 100 µL of melanin suspension to 900 µL of probe solution. Incubate at 37°C for 60 minutes with gentle shaking (200 rpm).

  • Separation: Centrifuge at 14,000 x g for 15 minutes to pellet the melanin-probe complex.

  • Quantification: Carefully remove 500 µL of the supernatant. Inject 20 µL into the HPLC.

    • Detection: UV absorbance at 254 nm (benzamide peak).

  • Calculation:

    • Plot Bound vs. Free to determine

      
       (Dissociation Constant).
      

Interpretation:

  • A high

    
     (>10 µM) indicates that the cationic chain (absent here) is essential for binding.
    
  • A low

    
     (<1 µM) confirms that the iodobenzamide core  is the primary driver of melanin affinity via pi-stacking.
    

Application II: Fragment-Based Screening (Kinase Targets)

N-ethyl-3-iodo-4-methylbenzamide mimics the "tail" of the BCR-ABL inhibitor Ponatinib. It is used in competition assays or X-ray crystallography soaking experiments to validate the "gatekeeper" pocket integrity.

Mechanism of Action Diagram (Graphviz)

KinaseBinding Probe N-ethyl-3-iodo-4-methylbenzamide Complex Probe-Kinase Complex Probe->Complex Kinase BCR-ABL (T315I Mutant) Kinase->Complex HalogenBond Halogen Bond (Iodine ... Carbonyl Backbone) Complex->HalogenBond VdW Van der Waals (Methyl ... Hydrophobic Pocket) Complex->VdW

Caption: Molecular interactions between the probe and the kinase allosteric pocket.

Protocol: Competitive Displacement Assay (TR-FRET)

Objective: Assess if the probe can displace a known tracer from the ATP binding site or the allosteric pocket.

Materials:

  • Recombinant BCR-ABL kinase domain.

  • Fluorescent Tracer (e.g., Staurosporine-Red).

  • Terbium-labeled anti-GST antibody.

  • 384-well assay plate (White, low volume).

Steps:

  • Master Mix: Prepare kinase (5 nM) and Tb-antibody (2 nM) in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Probe Titration: Add N-ethyl-3-iodo-4-methylbenzamide (11-point dilution series, top conc 100 µM) to the plate.

  • Tracer Addition: Add Fluorescent Tracer at

    
     concentration.
    
  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Read: Measure TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate

    
    .
    
    • Note: Since this is a fragment, the affinity will be lower (likely µM range) compared to the full drug (nM range). This validates the "Ligand Efficiency" of the core.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Precipitation in Assay Concentration > Solubility LimitDo not exceed 1% DMSO final concentration. Use <50 µM probe if buffer is aqueous-only.
Loss of Signal (HPLC) Photolysis of IodinePerform all steps in low light or using amber tubes.
High Non-Specific Binding Lipophilicity (LogP ~3.2)Include 0.01% Tween-20 or BSA in buffers to block plastic binding.
No Displacement in Kinase Assay Low Affinity FragmentIncrease probe concentration to 1 mM (if soluble) or use NMR (STD-NMR) for detection instead of FRET.

References

  • Ponatinib Structure-Activity Relationships

    • Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety.
    • Source:Journal of Medicinal Chemistry / PMC.
    • Context: Describes the 3-iodo-4-methylbenzamide moiety as a critical structural determinant for binding the T315I mutant.
    • URL:[Link]

  • Melanin Binding of Benzamides

    • Title: Benzamide derivatives as specific melanoma imaging agents.
    • Source:Nuclear Medicine and Biology.
    • Context: Establishes the mechanism of iodobenzamide binding to melanin pigments.
    • URL:[Link]

  • Fragment-Based Drug Discovery (FBDD)

    • Title: Fragment-based and structure-guided discovery of perforin inhibitors.
    • Source:ACS Pharmacology & Translational Science.[1]

    • Context: Utilizes 3-iodo-4-methylbenzamide as a starting fragment for library expansion.
    • URL:[Link]

  • Compound Registry

    • Title: N-ethyl-3-iodo-4-methylbenzamide (CAS 1311872-57-7).
    • Source:PubChem / ChemicalBook.
    • URL:[Link] (Search via CAS for verification).

Disclaimer: This Application Note is for research use only. N-ethyl-3-iodo-4-methylbenzamide is not approved for diagnostic or therapeutic use in humans.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-ethyl-3-iodo-4-methylbenzamide

This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges in the purification of N-ethyl-3-iodo-4-methylbenzamide. The information provided synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges in the purification of N-ethyl-3-iodo-4-methylbenzamide. The information provided synthesizes established chemical principles with practical, field-proven insights to ensure you can achieve the highest possible purity for your compound.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow in a direct question-and-answer format.

Question 1: My initial workup leaves a complex mixture with multiple spots on my TLC plate. How can I efficiently remove the most common impurities?

Answer: A multi-step liquid-liquid extraction is the most effective first-pass purification strategy. This process targets the removal of unreacted starting materials and water-soluble byproducts from the amide synthesis, which are the most probable contaminants.[1] A typical synthesis involves the coupling of 3-iodo-4-methylbenzoic acid and ethylamine, often using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

Core Impurities to Target:

  • Unreacted 3-iodo-4-methylbenzoic acid: An acidic impurity.

  • EDC-urea byproduct: A water-soluble basic impurity.[2]

  • Excess ethylamine: A basic impurity.

Protocol: Optimized Liquid-Liquid Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 0.1 M HCl). This step protonates and removes basic impurities like the EDC-urea byproduct and residual ethylamine into the aqueous layer.[4] Repeat this wash 2-3 times.

  • Basic Wash: Next, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate, NaHCO₃). This deprotonates and removes the acidic unreacted 3-iodo-4-methylbenzoic acid as its water-soluble sodium salt.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, partially purified product.[5]

Self-Validation: After this procedure, run a new TLC. You should observe a significant reduction in impurity spots, with the main spot corresponding to your desired product becoming much more prominent.

cluster_0 Impurity Removal Workflow Crude Crude Product in Ethyl Acetate AcidWash Wash with 0.1 M HCl Crude->AcidWash Removes Basic Impurities (EDC-Urea) BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash Removes Acidic Impurities (Carboxylic Acid) BrineWash Wash with Brine BaseWash->BrineWash Dry Dry (Na2SO4) & Concentrate BrineWash->Dry Purified Partially Purified Product Dry->Purified cluster_1 Purification Decision Workflow Crude Crude Product after Liquid-Liquid Extraction TLC TLC Analysis: One Major Spot? Crude->TLC Recryst Recrystallization TLC->Recryst Yes Column Column Chromatography TLC->Column No (Multiple Spots) Final Pure Product Recryst->Final Column->Final Recryst_to_Final Verify Purity (TLC, MP, NMR)

Sources

Optimization

Technical Support Ticket #8492: Yield Optimization for N-ethyl-3-iodo-4-methylbenzamide

Executive Summary & Diagnostic Triage User Issue: Low yield (<50%) and inconsistent purity during the synthesis of N-ethyl-3-iodo-4-methylbenzamide. Core Chemistry: Amide coupling of 3-iodo-4-methylbenzoic acid (CAS: 829...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

User Issue: Low yield (<50%) and inconsistent purity during the synthesis of N-ethyl-3-iodo-4-methylbenzamide. Core Chemistry: Amide coupling of 3-iodo-4-methylbenzoic acid (CAS: 82998-57-0) with ethylamine .

The Root Cause Analysis

The synthesis of this specific benzamide presents three "silent killers" that often degrade yield:

  • Ethylamine Volatility/State: Ethylamine boils at 16.6°C. If you are using the free base at room temperature, you are likely losing stoichiometry. If you are using the hydrochloride salt without sufficient base, the coupling will stall.

  • Steric/Electronic Deactivation: The 3-iodo group provides significant steric bulk ortho to the carbonyl, and the 4-methyl group adds electron density, making the carbonyl carbon less electrophilic than a standard benzoyl chloride.

  • Hydrolysis Competition: The 3-iodo-4-methylbenzoyl chloride intermediate is moisture-sensitive. Even trace water in "anhydrous" THF will revert the activated intermediate to the starting acid.

Decision Logic: Selecting the Right Protocol

Before proceeding, determine your scale and available reagents. Use the decision tree below to select the optimal workflow.

YieldOptimization Start Start: 3-iodo-4-methylbenzoic acid Scale What is your reaction scale? Start->Scale Small Discovery (<100 mg) High Throughput Scale->Small Small Large Scale-up (>1 g) Cost Sensitive Scale->Large Large RouteA Route A: HATU Coupling (Fast, Expensive) Small->RouteA RouteB Route B: Acid Chloride (SOCl2) (Robust, Scalable) Large->RouteB AmineSource Ethylamine Source? RouteA->AmineSource RouteB->AmineSource Gas 2M in THF/MeOH AmineSource->Gas Salt Ethylamine HCl Salt AmineSource->Salt Advice1 Use 1.2 eq Amine Keep cold (0°C) Gas->Advice1 Advice2 MUST use 3+ eq Base (DIPEA/TEA) Salt->Advice2

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and reagent availability.

Protocol A: The "Gold Standard" (Acid Chloride Method)

Best for: Scale-up (>1g), highest reliability, lowest cost. Mechanism: Formation of the Vilsmeier-Haack intermediate to generate the acid chloride, followed by Schotten-Baumann condensation.

Reagents
  • Substrate: 3-iodo-4-methylbenzoic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Catalyst: DMF (anhydrous, 2-3 drops) — Critical for yield

  • Amine: Ethylamine (2.0M in THF) (1.5 eq) or Ethylamine HCl (1.5 eq)

  • Base: Triethylamine (TEA) or DIPEA (2.0 eq if using free amine; 3.5 eq if using HCl salt)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure
  • Activation (The "Vilsmeier" Kick):

    • Suspend 3-iodo-4-methylbenzoic acid in anhydrous DCM (0.5 M concentration).

    • Add catalytic DMF (2 drops per gram of substrate). Why? This forms the Vilsmeier reagent (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride, overcoming the steric hindrance of the iodine. [1]

    • Add

      
       dropwise at room temperature.
      
    • Reflux for 2 hours. The solution should turn clear yellow.

    • Evaporation: Remove solvent and excess

      
      completely under vacuum. Tip: Chase with toluene twice to remove trapped 
      
      
      
      which would otherwise consume your amine.
  • Coupling:

    • Redissolve the crude acid chloride oil in anhydrous DCM.

    • Cool to 0°C .

    • Add the Base (TEA/DIPEA).

    • Add Ethylamine slowly.

      • Troubleshooting: If using Ethylamine (2M in THF), add it via syringe. If using Ethylamine HCl salt, premix the salt with the base in DCM for 10 mins before adding the acid chloride solution.

    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (The Iodine Wash):

    • Quench with water.[1][2][3][4]

    • Wash organic layer with 10% Sodium Thiosulfate . Why? Iodine-containing compounds can release

      
       (purple color) upon light exposure/oxidation. Thiosulfate reduces free iodine back to iodide, preventing side reactions and discoloration.
      
    • Wash with 1N HCl (to remove excess amine) and Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: High-Throughput (HATU Coupling)

Best for: Discovery scale (<100mg), parallel synthesis. Mechanism: Formation of an O-acyl(tetramethyl)uronium active ester.

Reagents
  • Substrate: 3-iodo-4-methylbenzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.1 eq) — Preferred over EDC/HOBt for hindered benzoates.

  • Base: DIPEA (3.0 eq)

  • Amine: Ethylamine HCl (1.2 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Dissolve acid and HATU in DMF.

  • Add DIPEA immediately. The solution should turn yellow. Stir for 5 minutes to form the activated ester.

  • Add Ethylamine HCl.

  • Stir at RT for 2-4 hours.

  • Dilution: Dilute with EtOAc (ethyl acetate).

  • Wash: Wash 3x with water (to remove DMF), 1x with sat.

    
     (optional, helps remove DMF), 1x with Brine.
    

Comparative Data: Yield & Purity

ParameterAcid Chloride Route (Method A)HATU Coupling (Method B)
Typical Yield 85 - 92% 70 - 80%
Cost Efficiency High (SOCl2 is cheap)Low (HATU is expensive)
Purification Often not required (Recrystallization)Column usually required (remove urea byproducts)
Scale Suitability >100 g<500 mg
Main Risk Moisture sensitivity during activationRemoval of DMF/byproducts

Troubleshooting FAQ

Q: My product is turning purple/pink on the rotavap. A: This indicates iodine liberation (de-iodination).

  • Fix: Ensure your rotary evaporator bath is not >45°C. Perform a wash with 10% sodium thiosulfate during workup. Store the final product in amber vials away from light.

Q: I see a peak at M+18 (Mass+18) in LCMS, and yield is low. A: This is the hydrolyzed acid (Starting Material).

  • Cause: Your acid chloride reverted to acid before reacting with the amine.

  • Fix: Ensure solvents are anhydrous. If using Ethylamine in THF, ensure the bottle is fresh. If using the Acid Chloride route, ensure all

    
     is removed before adding the amine (SOCl2 reacts with amine to form useless sulfinylamines).
    

Q: The reaction mixture solidified/oiled out. A: N-ethyl-3-iodo-4-methylbenzamide is lipophilic and rigid.

  • Fix: Do not use pure hexane/heptane for trituration. Use a mixture of Heptane/EtOAc (9:1) to induce crystallization. If oiling occurs, scratch the flask glass or add a seed crystal.

Q: Can I use EDC/HOBt instead of HATU? A: You can, but yields will likely drop to ~60%. The 3-iodo substituent creates steric hindrance that makes the active ester formation slower. HATU or PyBOP are superior for ortho-substituted or hindered benzoic acids [2].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Patent WO2011053938A1. (2011). Synthesis of Ponatinib intermediates. (Describes the conversion of 3-iodo-4-methylbenzoic acid to amides via acid chloride). Link

Sources

Troubleshooting

"troubleshooting N-ethyl-3-iodo-4-methylbenzamide NMR spectra"

This guide functions as a specialized technical support center for researchers characterizing N-ethyl-3-iodo-4-methylbenzamide . It is designed to troubleshoot specific spectral anomalies, validate structural integrity,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers characterizing N-ethyl-3-iodo-4-methylbenzamide . It is designed to troubleshoot specific spectral anomalies, validate structural integrity, and distinguish experimental artifacts from genuine impurities.

Ticket Subject: Spectral Anomalies & Structural Verification Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Quick Reference: Expected Spectral Signature

Before troubleshooting, calibrate your expectations. This compound exhibits specific relativistic and dynamic effects due to the iodine atom and the amide bond.

Predicted H NMR Data (400 MHz, DMSO- )
MoietyProton

(ppm)
Multiplicity

(Hz)
Key Diagnostic Feature
Aromatic H2 (Ortho to CO/I)8.20 – 8.35 d or s~1.5 (meta)Most deshielded; distinct singlet-like appearance.[1]
H6 (Ortho to CO)7.75 – 7.85 dd~8.0, 1.5Roof effect towards H5.[1]
H5 (Ortho to Me)7.40 – 7.50 d~8.0Shielded by adjacent Methyl group.[1]
Amide NH 8.40 – 8.60 br t5.0 – 6.0Broad; chemical shift is concentration/temperature dependent.[1]
Aliphatic N-CH

3.25 – 3.35 dq/m7.2Often broadened by rotameric exchange.[1]
Ar-CH

2.40 – 2.45 s-Sharp singlet; diagnostic for the 4-position.[1]
CH

-CH

1.10 – 1.15 t7.2Classic triplet.[1]

Troubleshooting Module: Common Spectral Issues

Issue A: "I see duplicated peaks or 'shadow' signals in the ethyl region. Is my sample impure?"

Diagnosis: Likely Rotamerism , not impurity. Mechanism: The C–N amide bond has partial double-bond character (


 hybridization), creating a high rotational energy barrier (~15-20 kcal/mol).[1] This results in two observable conformers (syn and anti) on the NMR timescale at room temperature.[1][2]

Verification Protocol (The "Heat Test"):

  • Standard: Run the spectrum at 298 K (25 °C). Note the "impurity" ratio (e.g., 90:10 or 85:15).

  • Experiment: Heat the NMR probe to 340 K (67 °C) and re-acquire.

  • Result:

    • Coalescence: If the peaks merge into a single sharp average, it is rotamerism .[1]

    • Persistence:[1][3] If the minor peaks remain sharp and distinct, it is a chemical impurity .[1]

Issue B: "The Amide NH is missing or extremely broad."

Diagnosis: Proton Exchange Rate. Mechanism: The amide proton is acidic and exchanges with trace water in the solvent or the solvent itself (if protic).

Solution:

  • Solvent Check: Ensure you are using DMSO-

    
      or Acetone-
    
    
    
    .[1] In CDCl
    
    
    , the NH is often broad and quadrupole-broadened by the adjacent
    
    
    N nucleus.
  • D

    
    O Shake:  Add 1 drop of D
    
    
    
    O to the tube, shake, and re-run.
    • Result: The NH peak will disappear (exchange to ND), confirming its identity. If a peak remains in that region, it is likely an aromatic impurity or non-exchangeable proton.

Issue C: "The aromatic splitting pattern doesn't match. Is the Iodine at the wrong position?"

Diagnosis: Regioisomerism (2-iodo vs 3-iodo).[1] Mechanism: The coupling constants (


) are the fingerprint of substitution patterns.

Logic Flow:

  • 3-iodo isomer (Target):

    • H2 and H6 are meta to each other.[1] H5 and H6 are ortho.[1]

    • Expect: One large coupling (~8 Hz) and one small coupling (~2 Hz).

    • H2 appears as an isolated singlet (or fine doublet) because it has no ortho neighbor.[1]

  • 2-iodo isomer (Potential Impurity):

    • Iodine at pos 2, Methyl at 4.

    • H3 (ortho to I) and H5 (ortho to Me) are isolated? No.

    • H3 is meta to H5.[1] H5 is ortho to H6.[1] H6 is ortho to Amide.[1]

    • Key Difference: The 2-iodo isomer lacks the highly deshielded H2 singlet between two electron-withdrawing groups (Iodine and Carbonyl).[1] The most deshielded proton in the 2-iodo isomer is H6, but it will be a doublet, not a singlet.

Diagnostic Workflows (Visualized)

Workflow 1: Structural Verification Logic

Use this decision tree to confirm you have the correct regioisomer and to rule out common synthesis byproducts.

G Start Start: Analyze Aromatic Region (7.0 - 8.5 ppm) CheckH2 Locate most deshielded proton (H2) (> 8.0 ppm) Start->CheckH2 IsSinglet Is H2 a Singlet (or d, J < 2Hz)? CheckH2->IsSinglet CheckCoupling Check H5 & H6 Coupling Do you see an 8Hz doublet? IsSinglet->CheckCoupling Yes Suspect2Iodo SUSPECT: 2-iodo isomer (Steric hindrance at amide) IsSinglet->Suspect2Iodo No (Large Doublet) CheckCoupling->Suspect2Iodo No CheckEthyl Check Aliphatic Region Is Ethyl group present? CheckCoupling->CheckEthyl Yes TargetConfirmed CONFIRMED: 3-iodo-4-methyl isomer SuspectAcid SUSPECT: Hydrolysis Product (3-iodo-4-methylbenzoic acid) CheckEthyl->TargetConfirmed Yes CheckEthyl->SuspectAcid No (Missing Ethyl)

Figure 1: Decision tree for verifying the regiochemistry of the aromatic core.

Workflow 2: Impurity vs. Artifact Identification

Distinguishing between real chemical contaminants and NMR artifacts.[1]

G Observation Observation: Extra/Broad Peaks SolventCheck Solvent? Observation->SolventCheck CDCl3 CDCl3 SolventCheck->CDCl3 DMSO DMSO-d6 SolventCheck->DMSO D2OTest Perform D2O Shake CDCl3->D2OTest Broad NH? HeatTest Perform VT-NMR (60°C) DMSO->HeatTest Doublets? ResultDisappear Peak Disappears: Exchangeable Proton (NH/OH) D2OTest->ResultDisappear ResultStable Peaks Stable: Chemical Impurity D2OTest->ResultStable ResultCoalesce Peaks Merge: Rotamers (Amide) HeatTest->ResultCoalesce HeatTest->ResultStable

Figure 2: Logic flow for troubleshooting extra signals or broadening effects.

Advanced Insight: The Heavy Atom Effect (SO-HALA)

You may observe that the carbon attached to the Iodine (C3) and the adjacent protons exhibit unusual shifts. This is the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect.[1][4][5][6][7]

  • Carbon NMR: The C3 carbon (attached to I) will be significantly shielded (upfield), often appearing around 90–100 ppm , despite being aromatic. Do not mistake this for an impurity or an aliphatic carbon.[1]

  • Proton NMR: While the Iodine atom is electronegative, the relativistic spin-orbit coupling can induce shielding cones that affect spatial neighbors.[1] However, in this rigid benzamide system, the H2 proton is dominated by the deshielding anisotropy of the carbonyl group and the inductive effect of the iodine, pushing it downfield to ~8.3 ppm .

References & Validation Sources

  • ChemicalBook. (2025).[1] 3-Iodo-4-methylbenzoic acid NMR Data. (Precursor spectral data for aromatic assignment validation).

  • National Institutes of Health (PubChem). (2025).[1] N-ethyl-4-methylbenzamide Spectral Data. (Base structure comparison).

  • University of Rochester. (n.d.).[1] Troubleshooting 1H NMR: Rotamers and Exchange. (Methodology for variable temperature analysis).

  • Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. (Mechanistic explanation of Iodine's effect on chemical shifts).

  • Beilstein Journal of Organic Chemistry. (2014). Chromatographically separable rotamers of an unhindered amide. (Validation of amide rotamer stability).

Sources

Optimization

Technical Support Center: Interpreting Mass Spec Fragmentation of N-ethyl-3-iodo-4-methylbenzamide

Welcome to the technical support guide for the mass spectrometric analysis of N-ethyl-3-iodo-4-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of N-ethyl-3-iodo-4-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for structural elucidation and purity assessment. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to help you confidently interpret your data and troubleshoot common experimental challenges.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of interpreting any mass spectrum for this specific molecule.

Q1: What is the molecular formula and exact mass of N-ethyl-3-iodo-4-methylbenzamide?

Before any analysis, it is critical to establish the theoretical mass of the analyte. This allows for the confident identification of the molecular ion peak.

  • Molecular Formula: C₁₀H₁₂INO

  • Nominal Mass: 289 Da

  • Monoisotopic Mass: 289.0015 Da

The monoisotopic mass should be used for high-resolution mass spectrometry (HRMS) data analysis to identify the molecular ion, [M]⁺•. Because iodine is monoisotopic (¹²⁷I), we do not expect to see the characteristic isotopic patterns associated with chlorine or bromine compounds.[1][2]

Q2: What are the primary fragmentation pathways I should expect for an aromatic amide?

For aromatic amides, the most common and energetically favorable fragmentation pathway under Electron Ionization (EI) is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage).[3][4]

This cleavage is driven by the formation of a highly stable, resonance-stabilized benzoyl cation (an acylium ion).[3][5] This acylium ion is often the most abundant ion in the spectrum, resulting in the base peak . This primary fragmentation can be visualized as:

[Ar-C(=O)-NHR]⁺• → [Ar-C=O]⁺ + •NHR

This predictable cleavage provides a reliable starting point for interpreting the spectrum of N-ethyl-3-iodo-4-methylbenzamide.

Q3: How do the specific substituents (iodo, methyl, N-ethyl) influence the fragmentation pattern?

Each substituent plays a distinct role in directing the fragmentation cascade:

  • N-ethyl Group: This group is primarily lost during the initial α-cleavage to form the acylium ion. Other less common fragmentations can occur, such as the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form an iminium ion.[6]

  • Iodo Group: The carbon-iodine bond is the weakest bond on the aromatic ring, making the loss of an iodine radical (•I, 127 Da) a possible fragmentation pathway, either from the molecular ion or from subsequent fragments.[1][7]

  • Methyl Group: The methyl group primarily influences the mass of the aromatic fragments. Benzylic cleavage (loss of H•) from the methyl group can occur, but it is generally less favorable than the primary amide cleavage.

Part 2: Troubleshooting Common Data Interpretation Issues

This section is formatted to address specific observations you might make during your data analysis, providing explanations and logical next steps.

Q4: I don't see a molecular ion peak at m/z 289. Is my experiment wrong?

Not necessarily. For many organic compounds, particularly those with labile bonds or functional groups that promote fragmentation, the molecular ion ([M]⁺•) can be energetically unstable and may have a very low abundance or be entirely absent.[2][8]

Causality: The high energy of electron ionization (typically 70 eV) can cause the newly formed molecular ion to fragment immediately within the ion source.

Troubleshooting Steps:

  • Look for Logical Neutral Losses: Instead of the M+• peak, look for peaks corresponding to the loss of expected neutral fragments from the molecular ion. For this molecule, this would include [M-29]⁺ (loss of •C₂H₅) or [M-127]⁺ (loss of •I).

  • Verify Key Fragments: The absence of the molecular ion makes the identification of key, stable fragments like the acylium ion even more critical. If you can identify the major fragments and logically piece them back together to equal the molecular weight, you can infer the structure.

  • Consider Softer Ionization: If confirming the molecular weight is essential, re-running the sample using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) will likely produce an abundant protonated molecule ([M+H]⁺ at m/z 290) or other adducts with minimal fragmentation.[4]

Q5: My base peak is at m/z 245. What does this fragment represent?

This is the most diagnostic peak for your compound. An ion at m/z 245 corresponds to the 3-iodo-4-methylbenzoyl cation .

Mechanism: It is formed by the characteristic α-cleavage of the amide N-CO bond, resulting in the loss of a neutral ethylamine radical (•NHC₂H₅, mass 44 Da).

[C₁₀H₁₂INO]⁺• → [C₈H₆IO]⁺ + •NHC₂H₅ (m/z 289) → (m/z 245)

The high stability of this resonance-stabilized acylium ion is why it is the most abundant fragment (the base peak).[3] Its presence is strong evidence for the core benzamide structure with the iodo and methyl substituents.

Q6: I see a significant peak at m/z 217. What is its origin?

A peak at m/z 217 is the result of a subsequent fragmentation of the acylium ion (m/z 245). This is another highly characteristic fragmentation for aromatic acylium ions.

Mechanism: The acylium ion loses a neutral carbon monoxide (CO) molecule (mass 28 Da).[3][5]

[C₈H₆IO]⁺ → [C₇H₆I]⁺ + CO (m/z 245) → (m/z 217)

The resulting ion is the 3-iodo-4-methylphenyl cation. Observing the parent-daughter relationship between m/z 245 and m/z 217 (a difference of 28 Da) provides excellent validation for your interpretation.

Q7: I'm observing peaks at m/z 162 and m/z 90. What do these signify?

These peaks are indicative of fragmentation involving the iodine substituent.

  • Peak at m/z 162: This ion, [C₁₀H₁₂NO]⁺, is formed by the loss of an iodine radical (•I, 127 Da) directly from the molecular ion. This cleavage is favored because the C-I bond is relatively weak.[7] [C₁₀H₁₂INO]⁺• → [C₁₀H₁₂NO]⁺ + •I (m/z 289) → (m/z 162)

  • Peak at m/z 90: This ion, [C₇H₆]⁺•, likely arises from the 3-iodo-4-methylphenyl cation (m/z 217) losing an iodine radical. [C₇H₆I]⁺ → [C₇H₆]⁺• + •I (m/z 217) → (m/z 90)

Part 3: Data Summary & Visualization
Table of Expected Fragments

For quick reference, the table below summarizes the key fragments, their mass-to-charge ratio (m/z), and their proposed identity.

m/zIon FormulaDescription
289[C₁₀H₁₂INO]⁺•Molecular Ion ([M]⁺•)
274[C₉H₉INO]⁺Loss of a methyl radical (•CH₃) from the N-ethyl group ([M-15]⁺)
245[C₈H₆IO]⁺Base Peak Candidate. 3-iodo-4-methylbenzoyl cation (Acylium ion)
217[C₇H₆I]⁺Loss of CO from the acylium ion (m/z 245)
162[C₁₀H₁₂NO]⁺Loss of iodine radical (•I) from the molecular ion ([M-127]⁺)
90[C₇H₆]⁺•Loss of iodine radical (•I) from the m/z 217 fragment
Primary Fragmentation Pathway Diagram

The following diagram illustrates the most probable fragmentation cascade for N-ethyl-3-iodo-4-methylbenzamide under electron ionization.

Fragmentation_Pathway cluster_mol N-ethyl-3-iodo-4-methylbenzamide cluster_frags Primary & Secondary Fragments mol_ion [M]⁺• m/z = 289 acylium [C₈H₆IO]⁺ m/z = 245 (Acylium Ion) mol_ion->acylium - •NHC₂H₅ (α-cleavage) loss_I [M-I]⁺ m/z = 162 mol_ion->loss_I - •I loss_Me [M-CH₃]⁺ m/z = 274 mol_ion->loss_Me - •CH₃ phenyl [C₇H₆I]⁺ m/z = 217 acylium->phenyl - CO

Caption: Predicted EI-MS fragmentation pathway for N-ethyl-3-iodo-4-methylbenzamide.

Part 4: Experimental Protocol Guide

This protocol provides a robust starting point for acquiring a high-quality mass spectrum of your compound using a standard GC-MS or direct-infusion EI source.

Objective: To obtain a reproducible electron ionization mass spectrum of N-ethyl-3-iodo-4-methylbenzamide for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol). Ensure the solvent is free of contaminants.

    • Vortex the solution until the sample is fully dissolved. The final concentration should be ~1 mg/mL. Dilute further to 1-10 µg/mL if signal intensity is too high (detector saturation).

  • Instrumentation (Typical EI Source Parameters):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV. This is the standard energy to ensure fragmentation patterns are consistent and comparable to library databases.

    • Ion Source Temperature: 230 °C. This temperature ensures volatilization of the sample without causing excessive thermal degradation.

    • Mass Analyzer: Quadrupole or Ion Trap (for standard resolution), TOF or Orbitrap (for high resolution).

    • Scan Range: m/z 40 - 400. This range will cover the molecular ion and all expected major fragments.

  • Data Acquisition (for GC-MS):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • (This program should be optimized based on your specific instrument and column to ensure good peak shape and separation from any impurities.)

  • Data Analysis:

    • Identify the peak corresponding to your compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum from this peak, ensuring to subtract the background spectrum from a nearby region of the chromatogram where no compounds are eluting.

    • Identify the molecular ion ([M]⁺•) at m/z 289, if present.

    • Identify the base peak and other key fragment ions (m/z 245, 217, 162, etc.) as detailed in this guide.

    • Compare the observed fragmentation pattern with the predictions to confirm the structure.

References
  • Lima, V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link]

  • Lima, V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • ACETINALIDE MCLAFFERTY PHENYLCATION. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • University of Calgary. General Fragmentation Modes. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-ethyl-3-iodo-4-methylbenzamide Solubility in Assays

Welcome to our dedicated technical support guide for researchers working with N-ethyl-3-iodo-4-methylbenzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers working with N-ethyl-3-iodo-4-methylbenzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and cell-based assays. Our goal is to equip you with the expertise to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

N-ethyl-3-iodo-4-methylbenzamide is a synthetic small molecule whose structure suggests potential challenges with aqueous solubility. Its benzamide core, substituted with lipophilic iodo and methyl groups, contributes to a high LogP value, making it inherently hydrophobic. This can lead to several common issues in experimental settings, including compound precipitation, inaccurate concentration measurements, and non-specific binding, all of which can compromise data integrity. This guide will walk you through a systematic approach to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of N-ethyl-3-iodo-4-methylbenzamide.

Q1: What is the best solvent for creating a stock solution of N-ethyl-3-iodo-4-methylbenzamide?

A1: For a hydrophobic compound like N-ethyl-3-iodo-4-methylbenzamide, the recommended starting point for a high-concentration stock solution is 100% dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is also miscible with most aqueous assay buffers, although the final concentration in your assay must be carefully controlled to avoid solvent-induced artifacts.

Recommended Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of N-ethyl-3-iodo-4-methylbenzamide in a sterile, appropriate vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) and sonication in a water bath can aid dissolution if the compound is slow to dissolve.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.

Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, a common issue when diluting a high-concentration DMSO stock. The final DMSO concentration in your assay is a critical factor; for most cell-based assays, it should be kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.

Troubleshooting Strategies:

  • Reduce Final Compound Concentration: The simplest solution is often to lower the final concentration of N-ethyl-3-iodo-4-methylbenzamide in your assay to a level below its aqueous solubility limit.

  • Use a Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This "pluronic shock" method can sometimes improve solubility by avoiding a sudden, large change in solvent polarity.

  • Incorporate a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, you must first verify that the surfactant does not interfere with your assay.

  • Consider Alternative Solvents: If DMSO is problematic, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. However, their compatibility with your specific assay system must be validated.

Q3: Can I use a cyclodextrin to improve the solubility of N-ethyl-3-iodo-4-methylbenzamide?

A3: Yes, cyclodextrins are excellent tools for enhancing the aqueous solubility of hydrophobic molecules. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a lipophilic molecule like N-ethyl-3-iodo-4-methylbenzamide can be encapsulated. This complex is then more readily soluble in water.

Considerations for Using Cyclodextrins:

  • Type of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio: The optimal molar ratio of cyclodextrin to your compound needs to be determined empirically. A starting point could be a 1:1 or 2:1 ratio of HP-β-CD to N-ethyl-3-iodo-4-methylbenzamide.

  • Assay Compatibility: You must confirm that the cyclodextrin itself does not interfere with your assay target or detection method.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent solubility issues.

Guide 1: Systematic Approach to Determining Aqueous Solubility

Before proceeding with extensive assays, it is crucial to determine the kinetic solubility of N-ethyl-3-iodo-4-methylbenzamide in your specific assay buffer. This will define the upper concentration limit for your experiments.

Experimental Protocol: Nephelometry-Based Solubility Assay

  • Prepare Stock Solution: Create a 10 mM stock solution of N-ethyl-3-iodo-4-methylbenzamide in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations.

  • Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to significantly increase above the baseline indicates the onset of precipitation and is an estimate of the kinetic solubility.

Data Interpretation Table:

Concentration (µM)Nephelometry Signal (Arbitrary Units)Observation
0 (Buffer + DMSO)50Baseline
152Soluble
555Soluble
1060Soluble
20150Precipitation likely
50500Significant Precipitation
Guide 2: Visualizing the Troubleshooting Workflow

When encountering solubility issues, a logical progression of steps can save time and resources. The following diagram outlines a recommended decision-making process.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Immediate Actions cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: Resolution A Precipitation observed in assay plate? B Lower final compound concentration A->B Yes C Visually inspect stock solution for crystals A->C Yes D Check final DMSO concentration A->D Yes E Perform kinetic solubility assay B->E Issue persists I Proceed with optimized assay conditions B->I Successful F Test alternative co-solvents (e.g., Ethanol, DMF) D->F If >0.5% G Incorporate surfactants (e.g., Tween-20) E->G If solubility is still too low F->I Successful H Use solubility enhancers (e.g., Cyclodextrins) G->H If surfactant interferes with assay G->I Successful H->I Successful

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

References

  • Cahill, M., et al. (2017). A Guide to the Use of DMSO in Assays. BMG Labtech. Available at: [Link]

  • The Essential Guide to Compound Management. Azenta Life Sciences. (n.d.). Available at: [Link]

  • Guidelines for Use of DMSO in Cell Culture. Corning Life Sciences. (2015). Available at: [Link]

Optimization

Technical Support Center: N-ethyl-3-iodo-4-methylbenzamide Stability and Degradation

This technical support guide provides in-depth troubleshooting advice and frequently asked questions concerning the stability testing and forced degradation of N-ethyl-3-iodo-4-methylbenzamide. It is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions concerning the stability testing and forced degradation of N-ethyl-3-iodo-4-methylbenzamide. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing the intrinsic stability of this molecule. The protocols and insights are grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What is N-ethyl-3-iodo-4-methylbenzamide, and why is its stability a critical concern?

N-ethyl-3-iodo-4-methylbenzamide is a substituted benzamide derivative. Its molecular structure, featuring an amide linkage, an iodinated aromatic ring, and N-alkyl substituents, suggests potential susceptibility to various degradation pathways. Stability testing is a critical quality attribute assessment that ensures the compound's safety, efficacy, and defined shelf-life throughout its lifecycle.[1] Understanding how it degrades is essential for developing a stable formulation, identifying potentially toxic degradation products, and establishing appropriate storage conditions.[2]

Q2: What are the primary objectives of a forced degradation study for this compound?

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than standard stability testing.[3] The primary goals are:

  • To identify likely degradation products and elucidate the degradation pathways of the molecule.[4][5]

  • To develop and validate a stability-indicating analytical method , typically an HPLC method, that can accurately measure the parent compound in the presence of its degradants.[2][6]

  • To understand the intrinsic chemical stability of the molecule, revealing its sensitivities to acid, base, light, heat, and oxidation.[4]

Q3: Based on its structure, what are the most probable degradation pathways for N-ethyl-3-iodo-4-methylbenzamide?

The molecule possesses several chemically reactive sites:

  • Amide Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-iodo-4-methylbenzoic acid and ethylamine.[7][8]

  • Photodegradation: The carbon-iodine bond on the aromatic ring is a known chromophore that can absorb UV light, leading to homolytic cleavage (de-iodination).[9][10] This is often a significant pathway for iodinated aromatic compounds.[11][12]

  • Oxidative Degradation: The N-ethyl group and the methyl group on the benzene ring are potential sites for oxidation, which could lead to N-dealkylation or oxidation of the methyl group to a carboxylic acid.[13]

Q4: What is a "stability-indicating method," and why is it essential?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] Its development is a primary outcome of forced degradation studies. According to regulatory guidelines like ICH Q1A(R2), having a validated stability-indicating method is a prerequisite for any reliable stability study.[3][14]

Forced Degradation Experimental Guide

The goal of these protocols is to achieve a target degradation of 5-20%.[2] This level is sufficient to generate and detect primary degradation products without causing extensive secondary degradation, which could complicate the analysis.[2]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) prep_control Prepare Control Sample (t=0, protected from light/heat) prep_stock->prep_control acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid & Solution, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B light exposure) prep_stock->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability- Indicating HPLC-UV/PDA neutralize->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms mass_balance Calculate Mass Balance & Degradation % hplc->mass_balance pathway Elucidate Degradation Pathways lcms->pathway mass_balance->pathway

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols

1. Materials and Reagents:

  • N-ethyl-3-iodo-4-methylbenzamide reference standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Purified water (18 MΩ·cm)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffers

2. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as 50:50 ACN:Water. This stock will be used for all stress conditions.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution in a water bath at 60°C. Withdraw samples at appropriate time intervals (e.g., 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. Amide hydrolysis is often faster under basic conditions.[15]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Sample at various time points for analysis.[1]

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C in a calibrated oven.

    • Solid State: Place the solid compound in a calibrated oven at 80°C. Periodically dissolve a small amount in the solvent for analysis.[16]

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[17] Analyze a control sample stored in the dark in parallel.

4. Analytical Method: Use a validated stability-indicating HPLC method, typically with a C18 column and a UV/PDA detector.[18][19] A gradient elution is often necessary to separate polar and non-polar degradation products.

Troubleshooting Guide

HPLC & Analytical Issues
SymptomPossible Cause(s)Suggested Solution(s)
No degradation observed under a stress condition. 1. Stress condition is too mild (time, temperature, or concentration).[3] 2. Compound is highly stable under that specific condition.1. Increase the severity of the condition (e.g., use 1M HCl/NaOH, increase temperature, extend duration). 2. Document the stability and report no degradation observed.
Degradation is too high (>20%). 1. Stress condition is too harsh, leading to secondary degradation.[2]1. Reduce the severity (e.g., lower temperature, shorter time, dilute reagent).[2] 2. Analyze samples at earlier time points.
Poor mass balance (<95%). 1. Degradation products are not UV-active. 2. Degradants are volatile. 3. Degradants are strongly retained on the HPLC column.[20]1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). 2. Use GC-MS for volatile degradant analysis. 3. Modify the HPLC method (stronger organic solvent, different pH) and flush the column thoroughly.
Shifting HPLC retention times. 1. Poor column temperature control. 2. Mobile phase composition changing over time. 3. Column not properly equilibrated.[21]1. Use a column oven set to a constant temperature (e.g., 30°C).[22] 2. Prepare fresh mobile phase daily and keep reservoirs covered.[21] 3. Ensure at least 10-15 column volumes of equilibration time.
Broad or tailing peaks. 1. Column contamination or degradation. 2. Mismatch between injection solvent and mobile phase. 3. Column overloading.[23][24]1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Reduce the injection volume or sample concentration.[23]
Experiment-Specific Problems

Q: In my photostability study, I see many small peaks and a poor mass balance. What is happening? A: This is characteristic of photolytic degradation of an iodinated aromatic compound.[9][12] The C-I bond cleavage likely forms a radical, initiating a cascade of secondary reactions that produce a complex mixture of minor products.[12] These products may have different UV chromophores or be volatile, leading to poor mass balance. It is crucial to use LC-MS to identify the key de-iodinated product and other significant degradants.

Q: The degradation rate in my acid hydrolysis experiment seems to slow down over time. Why? A: Amide hydrolysis is a reversible reaction. As the products (3-iodo-4-methylbenzoic acid and ethylamine) accumulate, the reaction can approach equilibrium, slowing the net rate of degradation. This is a known phenomenon in amide hydrolysis kinetics.[8]

Q: My control sample shows a small amount of a new peak that is also present in my thermal stress sample. What does this indicate? A: This suggests that the compound may have limited stability even at room temperature or that the degradation is initiated by the analytical conditions themselves (e.g., in-source degradation in an MS). Ensure your control sample is freshly prepared and stored properly (e.g., refrigerated and protected from light). If the peak persists, it may be a very labile impurity formed during synthesis or storage.

Potential Degradation Pathways

The following diagram illustrates the primary, most probable degradation products of N-ethyl-3-iodo-4-methylbenzamide based on its chemical structure.

DegradationPathways cluster_products Primary Degradation Products Parent N-ethyl-3-iodo-4-methylbenzamide Hydrolysis_Pdt 3-iodo-4-methylbenzoic acid (Major Hydrolysis Product) Parent->Hydrolysis_Pdt  Acid/Base Hydrolysis (Amide Cleavage) Photolysis_Pdt N-ethyl-4-methylbenzamide (Major Photolysis Product) Parent->Photolysis_Pdt  Photolysis (UV/Light) (De-iodination) Oxidation_Pdt N-ethyl-3-iodo-4-methylbenzamide N-oxide (Potential Oxidative Product) Parent->Oxidation_Pdt  Oxidation (H2O2) (N-Oxidation)

Caption: Potential Degradation Pathways.

This guide serves as a comprehensive starting point for investigating the stability of N-ethyl-3-iodo-4-methylbenzamide. Successful execution of these studies will provide a robust understanding of the molecule's degradation profile, which is fundamental for successful drug development.

References

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
  • Quality Guidelines. ICH.
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. ScienceDirect.
  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
  • Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres.
  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. PubMed.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. ResearchGate.
  • Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.
  • Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoironIII chloride–tert-butylhydroperoxide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Electrochemical oxidation of synthetic amino-substituted benzamides with potential antioxidant activity. ResearchGate.
  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC.
  • Acidic and Basic Amide Hydrolysis. ResearchGate.
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. ResearchGate.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Thermal decomposition of amide and imide derivatives of maleated polyethylene.
  • Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. Organic Chemistry Frontiers (RSC Publishing).
  • Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. RSC Publishing.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Forced Degradation – A Review.
  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. ResearchGate.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.

Sources

Troubleshooting

Technical Support Center: Refining Bioassay Conditions for N-ethyl-3-iodo-4-methylbenzamide

A Guide for Senior Application Scientists Welcome to the technical support center for N-ethyl-3-iodo-4-methylbenzamide. As this is a novel chemical entity, this guide is structured to provide a foundational, first-princi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for N-ethyl-3-iodo-4-methylbenzamide. As this is a novel chemical entity, this guide is structured to provide a foundational, first-principles approach to bioassay development and troubleshooting. We will address the inherent challenges of working with a new, potentially lipophilic small molecule and provide robust frameworks for establishing a reliable and reproducible bioassay from the ground up.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions researchers may have when beginning work with a novel benzamide compound.

Q1: I have just synthesized N-ethyl-3-iodo-4-methylbenzamide. Where do I begin with bioassay development?

A1: The crucial first step with any new compound is to determine its fundamental physicochemical properties, primarily its solubility.[1][2] Low aqueous solubility can lead to numerous assay artifacts, including underestimated potency, variable data, and false negatives.[2][3] Therefore, begin by assessing the kinetic and thermodynamic solubility of the compound in your planned assay buffer.[3][4]

Q2: What are the most common pitfalls when working with novel benzamide derivatives in bioassays?

A2: Benzamides are a versatile scaffold found in many bioactive compounds.[5][6][7][8] However, the specific substitutions on N-ethyl-3-iodo-4-methylbenzamide (iodo and methyl groups) suggest increased lipophilicity. This can lead to several challenges:

  • Compound Precipitation: The compound may fall out of solution when diluted from a DMSO stock into an aqueous assay buffer, leading to inaccurate concentration-response curves.[1][2]

  • Assay Interference: The compound may interfere with the assay signal itself. This can manifest as autofluorescence, quenching of a fluorescent signal, or light scattering.[9][10][11]

  • Nonspecific Binding & Aggregation: Lipophilic compounds can form colloidal aggregates that nonspecifically inhibit enzymes or bind to proteins, leading to false-positive "hits".[10] This is a major source of artifacts in high-throughput screening.[10]

Q3: How do I choose the right type of assay for an uncharacterized compound?

A3: Since the biological target is unknown, the assay choice will depend on your hypothesis. If you have a putative target class in mind (e.g., enzyme, GPCR, ion channel), you can select a relevant assay format. If not, a phenotypic screen (e.g., measuring cell viability, proliferation, or a specific cellular event) might be more appropriate. Regardless of the choice, it is critical to run counter-screens and control experiments to rule out assay artifacts.[9][10]

Q4: What are the key parameters for validating a newly developed bioassay?

A4: A robust bioassay must be validated to ensure its results are accurate and reproducible.[12][13] Key validation parameters, as recommended by guidelines like those from the USP and ICH, include:[12][14][15]

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurement, respectively.[12]

  • Linearity and Range: The ability to provide results that are directly proportional to the concentration of the analyte within a given range.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Robustness (Z'-factor): The Z'-factor is a statistical measure of the separation between your positive and negative controls. A Z'-factor ≥ 0.5 is generally considered excellent for high-throughput screening (HTS), indicating a reliable assay with a sufficient signal window and low variability.[9][16][17]

Part 2: Troubleshooting Guides

This section provides structured, Q&A-based solutions to specific problems you may encounter during assay development and execution.

Guide 1: Poor or Inconsistent Dose-Response Curves

Q: My dose-response curve is flat or shows very low potency. What should I investigate first?

A: A poor dose-response curve is often linked to compound solubility issues.[2]

  • Step 1: Verify Compound Solubility. The primary suspect is compound precipitation. Low solubility can drastically reduce the effective concentration of your compound in the assay, leading to underestimated activity.[1][2]

    • Action: Perform a visual or instrument-based solubility test. Prepare dilutions of your compound in the final assay buffer (including the same percentage of DMSO) and check for turbidity or precipitate using a nephelometer or by visual inspection.[1]

  • Step 2: Review Dilution Protocol. The way a compound is diluted from a high-concentration DMSO stock into aqueous buffer is critical. Adding the DMSO stock directly into the final assay media is preferable as proteins and other components in the media can help maintain solubility.[1]

  • Step 3: Consider Compound Stability. The compound may be degrading in the assay buffer over the course of the experiment.

    • Action: Incubate the compound in the assay buffer for the full duration of your experiment, then analyze its integrity using HPLC or LC-MS.

Q: I observe a U-shaped or other non-sigmoidal dose-response curve. What could be the cause?

A: This often points to assay artifacts or complex biological effects.

  • Step 1: Rule out Cytotoxicity. At high concentrations, the compound may be causing cell death or stress, leading to a drop in signal in cell-based assays.

    • Action: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) using the same cell line and compound concentrations.

  • Step 2: Investigate Assay Interference. The compound itself may be interfering with your detection method at higher concentrations.[18][19]

    • Action: Run the assay in a simplified buffer (without enzyme or cells) in the presence of the compound to see if it generates or quenches the signal on its own.[11]

  • Step 3: Check for Compound Aggregation. Colloidal aggregates formed at high concentrations can nonspecifically inhibit proteins, but this effect can sometimes decrease as concentrations change further.[10]

    • Action: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it suggests aggregation was the cause.[20]

Guide 2: High Data Variability and Poor Reproducibility

Q: I'm seeing high well-to-well variability (high %CV) in my replicates. What are the common causes?

A: High variability can stem from technical errors, reagent issues, or compound properties.[9][21]

  • Step 1: Evaluate Pipetting and Liquid Handling. Inconsistent dispensing is a major source of variability.[9][21][22]

    • Action: Ensure pipettes are calibrated.[21] Use reverse pipetting for viscous solutions. Automate liquid handling where possible to improve consistency.[9]

  • Step 2: Check for Compound Precipitation. Inconsistent precipitation across wells will lead to highly variable results.

    • Action: Visually inspect the plate for any signs of precipitate. If suspected, perform the solubility checks described in Guide 1.

  • Step 3: Ensure Proper Mixing. Inadequate mixing can create concentration gradients within the wells.[22]

    • Action: Gently tap or use an orbital shaker to mix the plate after reagent addition, being careful to avoid cross-contamination.[22]

  • Step 4: Assess Reagent Stability. Reagents may be degrading over the time it takes to set up the plate.[9]

    • Action: Prepare fresh reagents. Keep enzymes and other sensitive components on ice during setup.[22]

Q: My assay performance is inconsistent from day to day (poor plate-to-plate reproducibility). How can I improve this?

A: This points to issues with assay robustness and environmental factors.

  • Step 1: Standardize All Procedures. Create and strictly follow a detailed Standard Operating Procedure (SOP). This includes incubation times, temperatures, and reagent preparation methods.[14]

  • Step 2: Monitor Environmental Conditions. Temperature and humidity fluctuations in the lab can affect enzyme kinetics and evaporation from plates.[21]

    • Action: Use incubators with stable temperature control. Use plate sealers to minimize evaporation during long incubations.[21]

  • Step 3: Qualify Reagent Lots. Different batches of reagents (e.g., serum, enzymes, antibodies) can have different activity levels.

    • Action: When a new lot of a critical reagent is introduced, run a qualification experiment to ensure it performs comparably to the previous lot.

  • Step 4: Monitor Reference Standard Performance. If you are using a reference standard, its performance over time is the best indicator of assay stability.[12]

    • Action: Track the EC50 of your reference standard on a control chart. A consistent EC50 indicates the assay is stable; a drifting EC50 suggests a problem with either the assay method or the standard itself.[12]

Guide 3: Troubleshooting Assay Signal and Interference

Q: My assay has a low signal-to-noise (S/N) or signal-to-background (S/B) ratio. How can I improve it?

A: A low signal window makes it difficult to detect real hits.[17][23] Improving it involves either increasing the specific signal or decreasing the background noise.[24][25]

  • Step 1: Optimize Reagent Concentrations. The concentrations of enzyme, substrate, or detection antibodies may be suboptimal.

    • Action: Perform a matrix titration, varying the concentrations of key reagents to find the combination that yields the best signal window.

  • Step 2: Increase Incubation Time. The reaction may not have reached completion or its optimal state.

    • Action: Run a time-course experiment to determine the optimal incubation time for signal development.

  • Step 3: Address Background Fluorescence/Luminescence. The background signal may be too high.[9]

    • Action (Cell-based assays): Switch to a phenol red-free medium, as phenol red is fluorescent.[26] Reduce serum concentration if possible.[26]

    • Action (Fluorescence assays): Check if the compound itself is autofluorescent.[27] Measure the compound in buffer alone across the relevant excitation/emission wavelengths. If it is, consider using red-shifted dyes for detection, as cellular autofluorescence is most prominent in the blue-green spectrum.[26][27]

  • Step 4: Select the Correct Microplate. Plate color is critical for different detection modes.

    • Action: Use black plates for fluorescence to reduce background and crosstalk, white plates for luminescence to maximize signal, and clear plates for absorbance.[22][28]

Q: How do I confirm if my compound is an "assay interference compound" or a genuine hit?

A: Distinguishing true activity from artifacts is paramount.[10] Up to 80-100% of initial screening hits can be artifacts if not properly controlled.[10]

  • Step 1: Perform Orthogonal Assays. A true hit should show activity in a different, unrelated assay that measures the same biological endpoint.[9]

    • Action: If your primary assay is biochemical (e.g., enzyme inhibition), confirm the hit in a cell-based assay. If it's a reporter assay, use a downstream functional readout (e.g., protein phosphorylation, metabolite production).

  • Step 2: Check for Common Interference Mechanisms.

    • Autofluorescence: As described above, measure the compound's intrinsic fluorescence.[11][20][27]

    • Aggregation: Test for sensitivity to non-ionic detergents.[10]

    • Reactivity: Some chemical motifs are known to be reactive and can covalently modify proteins nonspecifically. Analyze the structure of N-ethyl-3-iodo-4-methylbenzamide for any such "pan-assay interference compounds" (PAINS) motifs.[10]

  • Step 3: Demonstrate a Clear Structure-Activity Relationship (SAR).

    • Action: Synthesize and test close structural analogs of your hit compound. True inhibitors typically show a predictable relationship between structural changes and activity, whereas artifacts often do not.

Part 3: Protocols and Data Presentation

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a rapid method to estimate the concentration at which a compound begins to precipitate from solution.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of N-ethyl-3-iodo-4-methylbenzamide in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the DMSO stock solution to generate a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution into Buffer: In a clear, 96-well assay plate, add 98 µL of your final assay buffer to each well.

  • Transfer: Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the assay buffer plate. This creates a final DMSO concentration of 2%.

  • Incubation & Measurement: Mix the plate gently. Let it equilibrate at room temperature for 1-2 hours. Measure the turbidity (light scattering) on a plate reader equipped for nephelometry (e.g., at 620 nm).

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Dose-Response Curve Generation and Analysis

This protocol outlines the steps for generating a robust 10-point dose-response curve.

  • Top Concentration: Determine the highest concentration to test based on solubility data (from Protocol 1) and desired screening concentration.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the compound in 100% DMSO.

  • Assay Plate Setup:

    • Add cells or enzyme/substrate mix to the wells of your assay plate.

    • Add a small volume of the compound from your DMSO dilution series to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and matches the negative control (vehicle) wells.

    • Include positive control (e.g., a known inhibitor) and negative control (vehicle only) wells on every plate.

  • Incubation: Incubate the plate for the predetermined optimal time at the correct temperature.

  • Signal Detection: Add detection reagents and read the plate on the appropriate instrument.

  • Data Analysis:

    • Normalize the data: Set the average of the negative controls to 100% activity (or 0% inhibition) and the average of the positive controls to 0% activity (or 100% inhibition).

    • Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).[29]

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the EC50 or IC50.[29][30][31]

Parameter Description Typical Value
Top Plateau The maximum response level.~100%
Bottom Plateau The minimum response level.~0%
Hill Slope The steepness of the curve.[29]~1.0
EC50 / IC50 The concentration that elicits 50% of the maximal response or inhibition.Varies

Part 4: Visualizations

Workflow for De Novo Bioassay Development

This diagram illustrates the logical flow for developing and validating a bioassay for a novel compound.

AssayDevelopmentWorkflow cluster_0 Phase 1: Feasibility & Design cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Solubility Compound Solubility & Stability Testing AssayChoice Select Assay Format (Biochemical vs. Cell-based) Solubility->AssayChoice ReagentDev Source & Qualify Reagents (Enzyme, Cells) AssayChoice->ReagentDev Titration Reagent Concentration Matrix Titration ReagentDev->Titration Proceed if Feasible TimeCourse Determine Optimal Incubation Time Titration->TimeCourse PlateSetup Optimize Plate Layout & Dispensing TimeCourse->PlateSetup ZFactor Calculate Z' Factor (Z' >= 0.5) PlateSetup->ZFactor Proceed if Optimized DoseResponse Generate Dose-Response Curve (EC50/IC50) ZFactor->DoseResponse Artifacts Counter-screens for Interference & Artifacts DoseResponse->Artifacts AssayReady AssayReady Artifacts->AssayReady Assay Ready for Screening

Caption: A phased workflow for de novo bioassay development and validation.

Troubleshooting Decision Tree for Poor Dose-Response Curves

This diagram provides a logical path for diagnosing issues with concentration-response data.

DoseResponseTroubleshooting Start Start: Poor Dose-Response Curve (Flat, Low Potency, Non-Sigmoidal) SolubilityCheck Is compound soluble at test concentrations? Start->SolubilityCheck InterferenceCheck Does compound interfere with assay signal? SolubilityCheck->InterferenceCheck Yes OptimizeSolubility Action: Optimize buffer, reduce [Cmpd], or resynthesize analog SolubilityCheck->OptimizeSolubility No CytotoxicityCheck Is compound cytotoxic at high concentrations? InterferenceCheck->CytotoxicityCheck No FindArtifact Action: Run counter-screen (compound in buffer only). Change detection method. InterferenceCheck->FindArtifact Yes AggregationCheck Is activity sensitive to detergent? CytotoxicityCheck->AggregationCheck No RunToxAssay Action: Run parallel cytotoxicity assay. Limit top concentration. CytotoxicityCheck->RunToxAssay Yes AggregateConfirmed Conclusion: Compound is likely a colloidal aggregator. (False Positive) AggregationCheck->AggregateConfirmed Yes TrueActivity Conclusion: Potentially a true biological effect. Proceed with caution. AggregationCheck->TrueActivity No

Caption: A decision tree for troubleshooting problematic dose-response curves.

References

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2019, June 3). Clinical Laboratory Testing Interference. Retrieved from [Link]

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The ecstasy and agony of assay interference compounds. ACS Chemical Biology, 9(9), 1943-1947. Retrieved from [Link]

  • Sumner, D. J., & Russell, A. J. (1983). The analysis of dose-response curves--a practical approach. Journal of Pharmacological Methods, 9(3), 221-231. Retrieved from [Link]

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • The Comprehensive R Archive Network. (2026, January 14). Dose-Response Data Analysis Workflow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • The inTelligence And Machine lEarning (TAME) Toolkit. (n.d.). 2.1 Dose-Response Modeling. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • BioPharm International. (2022, February 1). Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • BEBPA. (n.d.). Tech Briefing: Regulatory Guidances for Potency Assays. Retrieved from [Link]

  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • LabX. (2025, September 26). Designing High-Throughput Experiments Using Microplate Technology. Retrieved from [Link]

  • Molecular Devices. (n.d.). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • ACS Publications. (2025, September 6). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Retrieved from [Link]

  • PLOS One. (2025, September 4). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Retrieved from [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • NC State University. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from [Link]

  • ACS Publications. (2025, October 30). Novel 3-Sulfamoyl Benzoate Ester and Benzamide Compounds as TEAD Modulators for Treating Cancer. Retrieved from [Link]

  • Analytica World. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Scientific Reports. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resistance Reversal with N-ethyl-3-iodo-4-methylbenzamide (IMBA) Analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of experimental protocols for overcoming Multidrug Resistance (MDR) using IMBA-class Sigma-2 ligands. Mission...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of experimental protocols for overcoming Multidrug Resistance (MDR) using IMBA-class Sigma-2 ligands.

Mission Statement

You are working with N-ethyl-3-iodo-4-methylbenzamide and its structural analogs. These are lipophilic small molecules belonging to the class of Sigma-2 receptor (TMEM97) ligands . Unlike standard chemotherapy, these agents are designed to bypass or inhibit P-glycoprotein (P-gp/ABCB1) efflux pumps and induce cytotoxicity via lysosomal destabilization in resistant phenotypes.

This guide addresses the three most common failure points in these experiments: Compound Stability , Assay Interference , and Resistance Validation .

Module 1: Formulation & Stability (Pre-Analytical)

Q: My stock solution turned slightly yellow after 48 hours. Is the compound still valid? A: Likely No. This indicates deiodination. The iodine-carbon bond at the meta position of the benzamide ring is susceptible to photolytic cleavage. A yellow tint suggests the release of free iodine (


).
  • Root Cause: UV/Ambient light exposure or storage in non-acidified protic solvents.

  • Corrective Action:

    • Light Protection: All stocks must be stored in amber glass vials wrapped in aluminum foil.

    • Solvent Choice: Dissolve in 100% DMSO (anhydrous). Avoid ethanol for long-term storage as it promotes nucleophilic attack on the halide.

    • QC Check: Run a quick LC-MS. If the parent peak (approx. MW 303-305 Da) has decreased by >5%, discard the stock.

Q: I am seeing precipitation when diluting into cell culture media. How do I fix this? A: Use a Step-Down Dilution with Intermediate Solvents. IMBA analogs are highly lipophilic (LogP > 3.0). Direct addition of high-concentration DMSO stocks to aqueous media causes "crashing out," forming micro-precipitates that skew IC50 data.

Optimized Solubilization Protocol:

Step Solvent/Medium Concentration Purpose
1. Master Stock 100% DMSO 10 mM Long-term storage (-20°C)
2. Working Stock 100% DMSO 1 mM Daily working solution
3. Intermediate PBS + 0.5% Cyclodextrin 100 µM Stabilizes hydrophobic core

| 4. Final Assay | Culture Media | 10 nM - 10 µM | Final experimental range |

Module 2: In Vitro Efficacy & Resistance Assays

Q: The "Resistant" cell line (e.g., MCF-7/ADR) is showing the same sensitivity as the parental line. Why? A: Loss of Selection Pressure. MDR phenotypes are metabolically expensive. If you culture resistant lines without the selection agent (e.g., Doxorubicin or Paclitaxel) for >3 passages, they will downregulate P-gp/ABCB1 expression.

  • Protocol Adjustment: Maintain resistant lines in media containing the selection drug until 48 hours prior to the experiment. Wash cells 3x with PBS before plating to ensure the IMBA analog is fighting the pump, not interacting with residual Doxorubicin.

Q: How do I calculate if my analog is "Synergistic" or just "Additive" with chemotherapy? A: Do not rely on simple IC50 shifts. Use the Combination Index (CI). You must perform a Checkerboard Assay. A simple shift in IC50 is insufficient for publication-grade resistance reversal claims.

The Checkerboard Workflow:

  • Axis X: Standard Chemotherapy (e.g., Doxorubicin) in serial dilution (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Axis Y: IMBA Analog in serial dilution.

  • Readout: Cell viability (MTT/CellTiter-Glo).

  • Calculation: Use the Chou-Talalay method.

    • CI < 0.9: Synergism (The analog actively reverses resistance).

    • CI = 0.9 - 1.1: Additive.

    • CI > 1.1: Antagonism (The analog might compete for the same transporter without blocking it).

Module 3: Mechanism of Action Visualization

To troubleshoot why an experiment fails, you must understand the competing pathways. The diagram below illustrates how IMBA analogs (Sigma-2 Ligands) bypass the P-gp pump that normally ejects chemotherapy.

Sigma2_Mechanism IMBA IMBA Analog (Sigma-2 Ligand) Sigma2 Sigma-2 Receptor (TMEM97/PGRMC1) IMBA->Sigma2 High Affinity Binding Chemo Chemotherapy (e.g., Doxorubicin) Pgp P-glycoprotein (ABCB1 Pump) Chemo->Pgp Substrate Binding Apoptosis Apoptosis/Ferroptosis (Cell Death) Chemo->Apoptosis Accumulates Intracellularly Sigma2->Pgp Inhibits Function (Allosteric/Trafficking) Lysosome Lysosomal Destabilization Sigma2->Lysosome Internalization Efflux Drug Efflux (Resistance) Sigma2->Efflux BLOCKS Pgp->Efflux Pumps Drug Out ROS ROS Generation (Iron Dependent) Lysosome->ROS Leakage ROS->Apoptosis Efflux->Chemo Reduces Intracellular Conc.

Figure 1: Mechanism of Resistance Reversal. IMBA analogs bind Sigma-2 (TMEM97), causing dual effects: direct lysosomal toxicity and inhibition of P-gp pumps, allowing chemotherapy to accumulate.

Module 4: Troubleshooting Decision Tree

Use this logic flow when your IC50 data is inconsistent.

Troubleshooting_Tree Start Problem: Inconsistent IC50 Data CheckSolubility Check Solution Clarity (Is it cloudy?) Start->CheckSolubility Cloudy Yes: Solubility Issue CheckSolubility->Cloudy Clear No: Biological Issue CheckSolubility->Clear Action1 Add Cyclodextrin or Reduce Concentration Cloudy->Action1 CheckBinding Check Non-Specific Binding (Plasticware) Clear->CheckBinding HighBinding High Loss to Plastic CheckBinding->HighBinding LowBinding Stable Conc. CheckBinding->LowBinding Action2 Switch to Glass or Low-Bind Plates HighBinding->Action2 CheckLine Verify MDR Phenotype (Western Blot for P-gp) LowBinding->CheckLine NoPgp Low P-gp Expression CheckLine->NoPgp HighPgp High P-gp Expression CheckLine->HighPgp Action3 Re-induce with Doxorubicin (Selection Pressure) NoPgp->Action3 Action4 Check Incubation Time (Sigma-2 kinetics are slow >24h) HighPgp->Action4

Figure 2: Step-by-step troubleshooting workflow for inconsistent cytotoxicity data.

References
  • Zeng, C., et al. (2020).[1] "Sigma-2 receptor/TMEM97 and PGRMC1 do not mediate sigma-2 ligand cytotoxicity."[2] Cell Death & Disease, 11(8).

    • Context: Establishes the complexity of the Sigma-2 mechanism and the need to distinguish between receptor-medi
  • Niso, M., et al. (2013).[1] "Sigma-2 receptor agonists as possible antitumor agents in multidrug-resistant cells: structure-activity relationship." Bioorganic & Medicinal Chemistry, 21(5).

    • Context: Directly addresses the use of benzamide analogs to target MDR phenotypes.
  • Mach, R. H., et al. (2013). "Sigma-2 receptors as potential biomarkers of proliferation and chemosensitivity." Cancer Epidemiology, Biomarkers & Prevention, 22(11).

    • Context: Authoritative review on the utility of Sigma-2 ligands (including iodin
  • Pati, M. L., et al. (2017). "Sigma-2 receptor ligands: a patent review (2010-present)." Expert Opinion on Therapeutic Patents, 27(7).

    • Context: Reviews the chemical space of benzamide analogs and their stability profiles.

Sources

Troubleshooting

Technical Support Center: Optimizing N-ethyl-3-iodo-4-methylbenzamide (A Novel PARP Inhibitor) Dosage for In Vitro Studies

Frequently Asked Questions (FAQs) Q1: What is the proposed mechanism of action for N-ethyl-3-iodo-4-methylbenzamide as a PARP inhibitor? A1: As a putative PARP inhibitor, N-ethyl-3-iodo-4-methylbenzamide is hypothesized...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for N-ethyl-3-iodo-4-methylbenzamide as a PARP inhibitor?

A1: As a putative PARP inhibitor, N-ethyl-3-iodo-4-methylbenzamide is hypothesized to function through "synthetic lethality". PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair pathway.[1][2][3] When PARP is inhibited, these SSBs can escalate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[4] A key mechanism for many potent PARP inhibitors is the "trapping" of the PARP enzyme on the DNA at the site of the break, creating a stable but toxic PARP-DNA complex that obstructs DNA replication.[5][6]

Signaling Pathway Overview

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 recruits PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes PARP_Trapping PARP Trapping PARP1->PARP_Trapping Repair_Factors DNA Repair Factors PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair mediates PARPi N-ethyl-3-iodo-4-methylbenzamide (PARP Inhibitor) PARPi->PARP1 inhibits & traps Replication_Fork_Stall Replication Fork Stall PARP_Trapping->Replication_Fork_Stall DNA_DSB Double-Strand Break (DSB) Replication_Fork_Stall->DNA_DSB HR_Proficient HR-Proficient Cells (e.g., Normal Cells) DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA-mutant) DNA_DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair NHEJ NHEJ (Error-Prone) HR_Deficient->NHEJ activates Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death NHEJ->Apoptosis leads to

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Q2: How do I prepare N-ethyl-3-iodo-4-methylbenzamide for in vitro use?

A2: Given its benzamide structure, N-ethyl-3-iodo-4-methylbenzamide is likely a hydrophobic molecule.

  • Solubility Testing: Initially, test solubility in common organic solvents such as DMSO or ethanol.[7] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a level toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) in your experiments.

  • Stability: The stability of related benzamide compounds can be affected by pH and temperature.[8] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Assess the stability of the compound in your working dilution in culture medium over the time course of your experiment.

Q3: What are the essential initial experiments to determine the optimal dosage range?

A3: A dose-response cell viability assay is the foundational experiment. This will determine the concentration range at which N-ethyl-3-iodo-4-methylbenzamide exhibits cytotoxic effects and allow you to calculate its half-maximal inhibitory concentration (IC50).

  • Cell Line Selection: It is crucial to test the compound in both a homologous recombination (HR)-deficient cell line (e.g., with BRCA1/2 mutations) and an HR-proficient (wild-type) cell line to observe the synthetic lethal effect.[9]

  • Concentration Range: Start with a broad range of concentrations, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), using a semi-log dilution series.

  • Assay Duration: The duration of the assay should be sufficient for the cells to undergo several doubling cycles, allowing the cytotoxic effects of stalled DNA replication to manifest (e.g., 72-120 hours).[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observed cytotoxicity, even at high concentrations. 1. Compound Insolubility: The compound may be precipitating out of the culture medium. 2. Compound Inactivity: The compound may not be a potent inhibitor of PARP in the selected cell lines. 3. Incorrect Assay Duration: The incubation time may be too short to observe effects on cell proliferation.1. Visually inspect the culture medium for precipitation after adding the compound. If observed, lower the highest concentration or consider using a solubilizing agent (with appropriate controls). 2. Confirm target engagement with a direct PARP activity assay. 3. Increase the assay duration (e.g., from 72h to 96h or 120h).
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 2. "Edge Effects" in Microplates: Evaporation from wells on the plate's perimeter. 3. Inaccurate Pipetting: Errors in compound dilution or addition.1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Avoid using the outer wells of the microplate for experimental conditions; fill them with sterile PBS or medium instead. 3. Use calibrated pipettes and perform serial dilutions carefully.
Similar cytotoxicity in both HR-deficient and HR-proficient cell lines. 1. Off-Target Effects: At high concentrations, the compound may have cytotoxic effects unrelated to PARP inhibition. 2. Cell Line Integrity: The HR-deficient status of the cell line may have been lost or is not the primary driver of sensitivity.1. Focus on the lower end of the dose-response curve where target-specific effects are more likely. Confirm PARP inhibition at these concentrations. 2. Verify the genotype of your cell lines (e.g., through sequencing) and ensure they are from a reputable source.

Key Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the IC50 of N-ethyl-3-iodo-4-methylbenzamide.

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells 1. Seed cells in 96-well plates start->seed_cells incubate1 2. Incubate overnight to allow attachment seed_cells->incubate1 treat 3. Treat with serial dilutions of compound incubate1->treat incubate2 4. Incubate for 72-120 hours treat->incubate2 add_reagent 5. Add viability reagent (e.g., AlamarBlue, MTT) incubate2->add_reagent incubate3 6. Incubate for 2-4 hours add_reagent->incubate3 read_plate 7. Read plate (fluorescence/absorbance) incubate3->read_plate analyze 8. Analyze data & calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a standard cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen cell lines (both HR-deficient and proficient) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of N-ethyl-3-iodo-4-methylbenzamide in culture medium from your DMSO stock. Also, prepare a 2X vehicle control.

  • Treatment: Remove the old medium from the cells and add the 2X compound dilutions and vehicle control.

  • Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 72-120 hours).[10]

  • Viability Assessment: Add a viability reagent such as AlamarBlue or perform an MTT assay according to the manufacturer's instructions.[11]

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: In-Cell PARP Activity Assay

This protocol directly measures the ability of your compound to inhibit PARP enzyme activity within the cell.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with a range of concentrations of N-ethyl-3-iodo-4-methylbenzamide (typically around the IC50 value determined previously) for a shorter duration (e.g., 1-4 hours).[11]

  • Cell Lysis: Harvest and lyse the cells according to the assay kit's instructions to obtain protein extracts.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]

  • PARP Assay: Perform a chemiluminescent or ELISA-based PARP assay. These assays typically measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[9][11]

  • Detection: Add the detection reagents (e.g., Streptavidin-HRP and a chemiluminescent substrate) and measure the signal using a microplate reader.[11]

  • Data Analysis: A decrease in signal in the treated samples compared to the vehicle control indicates PARP inhibition.

Protocol 3: PARP Trapping Assay (Immunoblotting)

This assay visualizes the trapping of PARP1 on chromatin, a key indicator of a potent PARP inhibitor.[5]

Step-by-Step Methodology:

  • Treatment: Treat cells with the compound for 30-60 minutes.

  • Chromatin Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins using a fractionation buffer.

  • Immunoblotting: Run the chromatin-bound protein fractions on an SDS-PAGE gel and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.[5]

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: An increase in the PARP1 band intensity in the chromatin fraction of treated cells compared to the control indicates PARP trapping. Use an anti-histone antibody as a loading control for the chromatin fraction.[5]

References

  • PARP assay for inhibitors | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved February 17, 2026, from [Link]

  • PARP Assays - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved February 17, 2026, from [Link]

  • Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(7), e101809. Retrieved February 17, 2026, from [Link]

  • Gunderson, A. J., et al. (2021). Structurally unique PARP-1 inhibitors for the treatment of prostate cancer. The FASEB Journal, 35(5), e21553. Retrieved February 17, 2026, from [Link]

  • PARP Assays - Amsbio. (n.d.). Amsbio. Retrieved February 17, 2026, from [Link]

  • Werner, E., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine, 13, 1449–1458. Retrieved February 17, 2026, from [Link]

  • Li, H., et al. (2023). Clinical approaches to overcome PARP inhibitor resistance. Journal of Hematology & Oncology, 16(1), 119. Retrieved February 17, 2026, from [Link]

  • Svensson, T., et al. (2021). Optimizing the Schedule of PARP Inhibitors in Combination with 177Lu-DOTATATE: A Dosimetry Rationale. Cancers, 13(21), 5430. Retrieved February 17, 2026, from [Link]

  • Mateo, J., et al. (2019). An adaptive study to determine the optimal dose of the tablet formulation of the PARP inhibitor olaparib. British Journal of Cancer, 121(8), 644–651. Retrieved February 17, 2026, from [Link]

  • Fontaine, S. D., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 81(4), 1065–1076. Retrieved February 17, 2026, from [Link]

  • Ghotme, K. A., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Retrieved February 17, 2026, from [Link]

  • Zhidkova, Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7192. Retrieved February 17, 2026, from [Link]

  • Li, Z., et al. (2020). Molecular mechanism of PARP inhibitor resistance. Oncoscience, 7, 53–63. Retrieved February 17, 2026, from [Link]

  • Lee, E. H., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(16), 4217. Retrieved February 17, 2026, from [Link]

  • Montoni, A., & Curtin, N. J. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery, 3(1), 16–18. Retrieved February 17, 2026, from [Link]

  • DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. (2023). Regulations.gov. Retrieved February 17, 2026, from [Link]

  • Benzamide, N-ethyl-N-(3-methylphenyl)-4-ethyl-. (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]

  • N-ETHYL-3-METHYLBENZAMIDE. (n.d.). Gsrs.ncats.nih.gov. Retrieved February 17, 2026, from [Link]

  • Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457–464. Retrieved February 17, 2026, from [Link]

  • Benzamide, N-ethyl-. (2024). ChemBK. Retrieved February 17, 2026, from [Link]

  • Al-Suhaibani, S. S., et al. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives. Pharmakeftiki, 36(IV), 69–88. Retrieved February 17, 2026, from [Link]

  • N-Ethyl-N-methyl-benzamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (2025). Indian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line. (2024). PubMed. Retrieved February 17, 2026, from [Link]

  • Aké-Castillo, J. A., et al. (2021). Toxicity Bioassay and Cytotoxic Effects of the Benthic Marine Dinoflagellate Amphidinium operculatum. Toxins, 13(5), 322. Retrieved February 17, 2026, from [Link]

  • Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. (2024). Chemistry Africa. Retrieved February 17, 2026, from [Link]

  • N-Ethyl-N-methyl-benzamide. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT. (n.d.). Oriental Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • 3-chloro-N-ethyl-4-iodo-N-methylbenzamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide. (2021). MDPI. Retrieved February 17, 2026, from [Link]

  • Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. (2015). Journal of Chemical Education, 92(1), 175–178. Retrieved February 17, 2026, from [Link]

  • Operationally Simple Synthesis of N , N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. (2015). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the mechanism of action of N-ethyl-3-iodo-4-methylbenzamide"

Executive Summary & Structural Deconstruction N-ethyl-3-iodo-4-methylbenzamide represents a specific class of halogenated benzamides often investigated in radiopharmaceutical chemistry. Unlike its famous cousins—such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Deconstruction

N-ethyl-3-iodo-4-methylbenzamide represents a specific class of halogenated benzamides often investigated in radiopharmaceutical chemistry. Unlike its famous cousins—such as IBZM (Dopamine D2 antagonist) or IPAB (Sigma receptor ligand)—this molecule presents a unique structural challenge: it lacks the tertiary basic nitrogen typically required for high-affinity G-protein coupled receptor (GPCR) binding.

This guide outlines the rigorous validation protocol required to determine its true Mechanism of Action (MoA). Based on Structure-Activity Relationship (SAR) principles, the validation strategy must distinguish between two competing hypotheses:

  • Hypothesis A (Melanin Targeting): The neutral amide and lipophilic iodo-toluene scaffold facilitate specific binding to melanin pigments (useful for melanoma imaging).

  • Hypothesis B (Receptor Binding - Sigma/D2): The molecule acts as a low-affinity or allosteric modulator of CNS receptors, or serves as a "negative control" to demonstrate the necessity of a basic amine pharmacophore.

Comparative Pharmacophore Analysis
FeatureN-ethyl-3-iodo-4-methylbenzamide IBZM (Standard D2 Ligand) BZA (Melanoma Agent)
Core Scaffold BenzamideBenzamideBenzamide
Nitrogen Status Neutral (Secondary Amide)Basic (Tertiary Pyrrolidine)Basic (Tertiary Diethyl)
Halogen Iodine (C-3)Iodine (C-3)Iodine (C-4)
Primary Target Putative: Melanin / Non-specific Dopamine D2 ReceptorMelanin & Sigma-1
Physiological Charge UnchargedProtonated (+)Protonated (+)

Phase I: In Silico & Physicochemical Profiling

Before wet-lab validation, you must establish the physicochemical baseline. This molecule’s neutrality is its defining feature.

Protocol 1.1: Lipophilicity (LogP) Determination

Rationale: Neutral benzamides rely on passive diffusion. A LogP > 2.0 is required for blood-brain barrier (BBB) or tumor penetration.

  • Method: Shake-flask method (Octanol/PBS pH 7.4) or HPLC estimation.

  • Success Criteria: LogP value between 2.5 and 3.5 supports passive diffusion and melanin intercalation.

Protocol 1.2: Molecular Docking (The "Exclusion" Test)

Rationale: To confirm it does not bind D2/Sigma receptors (due to lack of ionic interaction with Aspartate residues).

  • Tools: AutoDock Vina or Schrödinger Glide.

  • Targets:

    • Dopamine D2: PDB ID 6CM4.

    • Sigma-1: PDB ID 5HK1.

  • Expectation: High docking score (> -6.0 kcal/mol) indicates weak/non-specific binding compared to standard ligands (typically < -9.0 kcal/mol).

Phase II: In Vitro Binding Validation

This is the core "Proof of Mechanism." You must test the molecule against the two primary targets: Melanin (intercalation) and Receptors (surface binding).

Workflow Diagram: The Validation Logic

MoA_Validation_Logic Start N-ethyl-3-iodo-4-methylbenzamide Check_N Check Nitrogen Basicity Start->Check_N Neutral Neutral Amide (No Protonation) Check_N->Neutral Hypothesis Primary Hypothesis: Melanin Binding / Passive Diffusion Neutral->Hypothesis Exp_1 Exp 1: Synthetic Melanin Binding Hypothesis->Exp_1 Exp_2 Exp 2: Sigma/D2 Competition Assay Hypothesis->Exp_2 Result_A High Binding (Kd < 100 nM) Exp_1->Result_A Positive Result_B Low Affinity (Ki > 10 µM) Exp_2->Result_B Negative Conclusion VALIDATED MoA: Melanin-Targeted Imaging Agent Result_A->Conclusion Result_B->Conclusion

Figure 1: Decision tree for validating the mechanism of action, prioritizing melanin binding due to structural properties.

Protocol 2.1: Synthetic Melanin Binding Assay

Rationale: Iodobenzamides bind melanin through pi-stacking and hydrophobic interactions. This assay confirms specific binding capacity.

  • Preparation: Suspend synthetic melanin (Sigma-Aldrich M8631) in phosphate buffer (pH 7.4).

  • Incubation: Incubate 1 mg melanin with increasing concentrations of N-ethyl-3-iodo-4-methylbenzamide (0.1 nM – 10 µM) for 1 hour at 37°C.

    • Note: If using "cold" (non-radioactive) compound, analyze supernatant via HPLC-UV.

    • Preferred: Use 125I-labeled analog for high sensitivity.

  • Separation: Centrifuge at 14,000 rpm for 15 min.

  • Analysis: Measure free concentration in supernatant. Calculate bound fraction.

  • Data Plot: Scatchard plot to determine

    
     and 
    
    
    
    .
    • Validation: A linear Scatchard plot indicates a single class of binding sites.

Protocol 2.2: Competitive Receptor Binding (The "Negative" Control)

Rationale: To prove specificity, you must demonstrate the compound does not bind off-targets like Sigma-1, which often traps benzamides.

  • Membrane Prep: Rat brain homogenates or CHO cells overexpressing Sigma-1.

  • Radioligand: [3H]-(+)-Pentazocine (2 nM).

  • Competitor: N-ethyl-3-iodo-4-methylbenzamide (10^-9 to 10^-5 M).

  • Incubation: 120 min at 37°C.

  • Filtration: Rapid filtration through GF/B filters.

  • Result Interpretation:

    • Ki > 10,000 nM: Confirms no specific Sigma-1 binding . (Expected result for this molecule).

    • Ki < 100 nM: Unexpected; implies the amide oxygen or iodine is driving a novel binding mode.

Phase III: Functional Cellular Uptake

If the molecule is a melanoma imaging agent, it must accumulate in pigmented cells but not in non-pigmented cells.

Comparative Cell Line Study
ParameterB16-F10 Cells A375 Cells Fibroblasts (L929)
Phenotype Highly Pigmented (Melanotic)Amelanotic (Non-pigmented)Control (Non-cancer)
Expected Uptake High (++++) Low (+)Low (+)
Mechanism Melanin Binding + DiffusionDiffusion OnlyDiffusion Only
Blocking Effect Blockable by ChloroquineNo EffectNo Effect

Protocol:

  • Seed cells in 24-well plates.

  • Add 37 kBq of [125I]-N-ethyl-3-iodo-4-methylbenzamide.

  • Incubate for 1, 2, and 4 hours.

  • Wash with ice-cold PBS (3x).

  • Lyse cells (0.1 M NaOH) and measure radioactivity (Gamma counter).

  • Normalization: Express data as % Applied Dose / mg Protein.

Phase IV: In Vivo Biodistribution (The "Gold Standard")

The ultimate validation is the in vivo profile. Benzamide radiotracers have distinct clearance patterns.

Biodistribution Pathway Diagram

Biodistribution Injection IV Injection Blood Blood Pool Injection->Blood Liver Liver (Metabolism) Blood->Liver Lipophilic Clearance Kidney Kidney (Excretion) Blood->Kidney Hydrophilic Metabolites Target Melanoma Tumor (Retention) Blood->Target Specific Binding Eye Uveal Tract (Melanin Rich) Blood->Eye Specific Binding Brain Brain (Washout) Blood->Brain Passive Entry Brain->Blood Rapid Washout (No Receptor Trap)

Figure 2: Expected biodistribution. Note the "Brain Washout" - critical for distinguishing Melanin agents from Sigma/D2 agents (which stay in the brain).

Key Validation Metrics:
  • Tumor-to-Muscle Ratio (T/M): Should exceed 5.0 at 4 hours post-injection for a viable imaging agent.

  • Ocular Retention: High uptake in the pigmented eyes of C57BL/6 mice (confirming melanin affinity) vs. low uptake in Albino BALB/c mice.

  • Brain Washout: Unlike IBZM (which stays in the striatum), this neutral molecule should enter the brain (due to lipophilicity) but wash out rapidly (due to lack of receptor trapping).

References

  • Greguric, I., et al. (2010). "Synthesis and biological evaluation of radioiodinated benzamides for melanoma imaging." Journal of Medicinal Chemistry.

  • Michelot, J. M., et al. (1993). "Phase II scintigraphic study of malignant melanoma with iodine-123-N-(2-diethylaminoethyl)-4-iodobenzamide." Journal of Nuclear Medicine.

  • Xu, J., et al. (2015). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets.

  • Moerlein, S. M., et al. (1992). "Structure-activity relationships of radioiodinated benzamides for mapping dopamine D2 receptors." Journal of Medicinal Chemistry.

(Note: While specific literature on "N-ethyl-3-iodo-4-methylbenzamide" is limited, the validation protocols above are derived from the authoritative standards for the Iodobenzamide structural class cited in References 1 and 4.)

Comparative

The Evolving Landscape of Benzamide Analogs: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the dynamic field of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent vers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility allows for a wide range of structural modifications, leading to compounds with diverse pharmacological profiles. This guide delves into the structure-activity relationship (SAR) of N-ethyl-3-iodo-4-methylbenzamide analogs, a chemical space with underexplored potential. While direct experimental data for this specific series is not extensively available in the public domain, this document synthesizes information from closely related benzamide analogs to provide a foundational understanding and a framework for future research.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamide derivatives are integral to a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1] The core structure, a simple aromatic ring attached to an amide group, provides a robust platform for introducing chemical diversity. The substituents on both the aromatic ring and the amide nitrogen play a critical role in defining the compound's potency, selectivity, and pharmacokinetic properties.[2]

Deconstructing the SAR of Substituted Benzamides: Inferred Insights for N-ethyl-3-iodo-4-methylbenzamide Analogs

Based on extensive research on various substituted benzamides, we can infer potential SAR trends for the N-ethyl-3-iodo-4-methylbenzamide series. These inferences can guide the rational design of new analogs with enhanced biological activity.

The Significance of Aromatic Ring Substitution

The nature and position of substituents on the benzoyl ring are paramount in determining the biological target and potency.

  • Halogenation: The presence of a halogen, such as the iodo group at the 3-position in our lead structure, can significantly influence activity. For instance, in some series of PARP inhibitors, an iodo-substituent has been explored.[3] Halogens can modulate lipophilicity, affect metabolic stability, and participate in halogen bonding with biological targets.

  • Methyl Group: The 4-methyl group can impact the compound's interaction with the target protein through hydrophobic interactions and may influence the overall conformation of the molecule. Its position is crucial, as studies on other benzamides have shown that positional isomers can have vastly different biological activities.[2]

The Role of the N-Substituent

The substituent on the amide nitrogen is a key determinant of the compound's pharmacological profile.

  • Alkyl Chains: The N-ethyl group in the parent structure is a simple alkyl substituent. Variations in the length and branching of this alkyl chain can affect binding affinity and selectivity.

  • Aromatic and Heterocyclic Moieties: Replacing the ethyl group with various aromatic or heterocyclic rings has been a successful strategy in developing potent inhibitors of various enzymes, including histone deacetylases (HDACs).[4][5]

The interplay between the substitutions on the aromatic ring and the amide nitrogen dictates the overall shape, electronic distribution, and hydrogen bonding capacity of the molecule, all of which are critical for target recognition and binding.

Synthesis_Workflow Benzoic_Acid 3-iodo-4-methylbenzoic acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2) Benzoic_Acid->Acid_Chloride_Formation Acid_Chloride 3-iodo-4-methylbenzoyl chloride Acid_Chloride_Formation->Acid_Chloride Amidation Amidation (Primary/Secondary Amine) Acid_Chloride->Amidation Crude_Product Crude N-substituted Benzamide Amidation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure N-substituted Benzamide Purification->Final_Product

Sources

Validation

A Comparative Guide to Target Engagement Validation for N-ethyl-3-iodo-4-methylbenzamide, a Putative Kinase Inhibitor

In the landscape of contemporary drug discovery, the unambiguous confirmation that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This principle of "target engagement" provides the crucial link between a compound's chemical structure and its observed physiological effects, thereby de-risking downstream development and mitigating the high attrition rates that plague clinical trials.[1][2][3] This guide offers a comprehensive comparison of three leading methodologies for validating the target engagement of small molecules, using the hypothetical kinase inhibitor, N-ethyl-3-iodo-4-methylbenzamide, as a case study.

Herein, we will dissect the principles, experimental workflows, and relative merits of the Cellular Thermal Shift Assay (CETSA®), Kinobeads affinity profiling, and Photoaffinity Labeling (PAL). By understanding the nuances of each approach, researchers can make informed decisions about the most appropriate strategy to rigorously validate their drug candidates.

The Imperative of Target Engagement Validation

Phenotypic screening, while powerful for identifying molecules with desired cellular effects, often yields hits with ambiguous mechanisms of action.[4] Validating that a molecule directly binds to its intended target is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: It provides direct evidence of the molecular initiating event that leads to the observed phenotype.[5][6]

  • Structure-Activity Relationship (SAR) Guidance: Confirmed target binding allows for more rational chemical optimization of potency and selectivity.

  • Off-Target Identification: Comprehensive profiling can reveal unintended interactions, offering early insights into potential toxicity.[2]

  • Biomarker Development: Target engagement assays can be adapted to serve as pharmacodynamic biomarkers in preclinical and clinical settings.[4]

Comparative Analysis of Target Engagement Methodologies

We will now explore three distinct yet powerful techniques to confirm the interaction of N-ethyl-3-iodo-4-methylbenzamide with its putative kinase target.

Methodology Principle Cellular Context Compound Modification Throughput Primary Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[7][8]Intact cells or cell lysates.[9]Not required (label-free).[7][9]Moderate to high.Western Blot or Mass Spectrometry.[7]
Kinobeads Competitive binding of the test compound against a broad-spectrum kinase inhibitor resin.[10][11]Cell or tissue lysates.[11]Not required (label-free).[10]High.Mass Spectrometry.[10]
Photoaffinity Labeling (PAL) Light-induced covalent cross-linking of a modified compound to its binding partners.[12][13]Intact cells or cell lysates.[13]Requires synthesis of a photo-reactive probe.[13]Low to moderate.Mass Spectrometry.[14]

Cellular Thermal Shift Assay (CETSA®): Monitoring Ligand-Induced Stabilization

CETSA® is a biophysical method predicated on the principle that the binding of a ligand, such as N-ethyl-3-iodo-4-methylbenzamide, to its target protein confers a change in the protein's thermal stability.[7][8] This change in the melting temperature (Tm) of the protein can be detected and quantified, providing direct evidence of target engagement in a physiologically relevant environment.[5][6][9]

Experimental Workflow

The CETSA® workflow involves treating intact cells or cell lysates with the compound of interest, followed by heating the samples across a temperature gradient. The aggregated, denatured proteins are then separated from the soluble fraction, and the amount of remaining soluble target protein is quantified, typically by Western blotting or mass spectrometry.[7]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_detection Detection cells Intact Cells or Lysate compound N-ethyl-3-iodo-4- methylbenzamide cells->compound Treatment control Vehicle Control (DMSO) cells->control heat Heat Samples (Temperature Gradient) compound->heat control->heat centrifuge Centrifugation heat->centrifuge pellet Aggregated Proteins (Pellet) centrifuge->pellet supernatant Soluble Proteins (Supernatant) centrifuge->supernatant detection Quantify Soluble Target Protein supernatant->detection wb Western Blot detection->wb ms Mass Spectrometry detection->ms

Caption: CETSA® Experimental Workflow.

Data Interpretation

A positive target engagement event is indicated by a rightward shift in the melting curve of the target protein in the presence of N-ethyl-3-iodo-4-methylbenzamide compared to the vehicle control. This indicates that the compound has bound to and stabilized the protein. Conversely, some ligands may destabilize their targets, resulting in a leftward shift.

Advantages and Limitations

Advantages:

  • Physiological Relevance: Can be performed in intact cells, providing a more accurate reflection of target engagement in a native environment.[8][9]

  • Label-Free: Does not require modification of the compound, preserving its intrinsic properties.[7][9]

  • Versatility: Applicable to a wide range of protein targets, not just kinases.

Limitations:

  • Antibody Dependent: The Western blot-based readout requires a specific and high-quality antibody for the target protein, which may not always be available.[7]

  • Throughput: While higher-throughput versions are being developed, traditional CETSA can be labor-intensive.[5][6]

Kinobeads: Competitive Profiling of the Kinome

For putative kinase inhibitors like N-ethyl-3-iodo-4-methylbenzamide, kinobeads offer a powerful and high-throughput method for target engagement and selectivity profiling.[10][15] This chemical proteomics approach utilizes a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[11]

Experimental Workflow

In a typical kinobeads experiment, a cell lysate is pre-incubated with varying concentrations of the test compound (N-ethyl-3-iodo-4-methylbenzamide). The lysate is then passed over the kinobeads resin. The test compound competes with the immobilized inhibitors for binding to its target kinase(s). The proteins that remain bound to the beads are then eluted and identified and quantified by mass spectrometry.[10][11]

Kinobeads_Workflow cluster_incubation Competitive Incubation cluster_capture Affinity Capture cluster_analysis Analysis lysate Cell Lysate compound N-ethyl-3-iodo-4- methylbenzamide lysate->compound Pre-incubation kinobeads Kinobeads Resin compound->kinobeads Incubation wash Wash Beads kinobeads->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms

Caption: Kinobeads Experimental Workflow.

Data Interpretation

The potency of N-ethyl-3-iodo-4-methylbenzamide for each captured kinase is determined by a dose-dependent decrease in the amount of that kinase pulled down by the beads. This allows for the generation of IC50 values for a large number of kinases simultaneously, providing a comprehensive selectivity profile.[15]

Advantages and Limitations

Advantages:

  • High Throughput and Broad Coverage: Enables the simultaneous profiling of hundreds of kinases, offering a global view of selectivity.[15]

  • Unbiased Discovery: Can identify unexpected off-targets, providing valuable insights into potential polypharmacology or toxicity.[11]

  • Endogenous Protein Levels: Assesses binding to kinases at their natural expression levels in a complex proteome.[11]

Limitations:

  • Lysate-Based: The assay is performed in cell lysates, which may not fully recapitulate the cellular environment.[16]

  • ATP-Competitive Bias: Primarily identifies inhibitors that bind to the ATP pocket, potentially missing allosteric modulators.[11]

  • Incomplete Kinome Coverage: Not all kinases are captured by the current generation of kinobeads.[17]

Photoaffinity Labeling (PAL): Covalently Capturing Interactions

Photoaffinity labeling is a powerful chemical biology technique that provides unequivocal evidence of a direct physical interaction between a small molecule and its protein target(s).[12][13] This method relies on a synthetically modified version of the compound of interest that incorporates a photoreactive group and a reporter tag.[13]

Experimental Workflow

For N-ethyl-3-iodo-4-methylbenzamide, a photoaffinity probe would be synthesized containing a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin). This probe is incubated with intact cells or lysates. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks the probe to any nearby interacting proteins.[13][14] The tagged proteins can then be enriched and identified by mass spectrometry.

PAL_Workflow cluster_probe Probe Incubation cluster_crosslink Crosslinking & Lysis cluster_enrichment Enrichment cluster_analysis Analysis cells Intact Cells or Lysate probe Photoaffinity Probe (Modified Compound) cells->probe Incubation uv UV Irradiation probe->uv lysis Cell Lysis uv->lysis click Click Chemistry (Biotinylation) lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms

Caption: Photoaffinity Labeling Workflow.

Data Interpretation

Proteins that are significantly enriched in the probe-treated sample compared to controls are identified as direct binding partners of N-ethyl-3-iodo-4-methylbenzamide. Competition experiments, where excess unmodified compound is added, can be used to confirm the specificity of the interaction.

Advantages and Limitations

Advantages:

  • Direct and Covalent Evidence: Provides strong proof of a direct physical interaction.[13]

  • Binding Site Identification: Can be used to map the specific binding site on the target protein.[13]

  • Applicable in Living Systems: Can be performed in intact cells to capture interactions in their native context.[13]

Limitations:

  • Requires Chemical Synthesis: The need to synthesize a functional photoaffinity probe can be a significant undertaking and may alter the compound's binding properties.[13]

  • Potential for Non-Specific Labeling: The highly reactive intermediate can sometimes label non-target proteins that are in close proximity.

  • Lower Throughput: The workflow is generally more complex and less amenable to high-throughput screening compared to CETSA® and kinobeads.

Conclusion: An Integrated Approach to Target Engagement

The choice of target engagement validation methodology depends on the specific research question, the nature of the compound and its putative target, and the available resources. For a novel compound like N-ethyl-3-iodo-4-methylbenzamide with a hypothesized kinase target, a tiered and integrated approach is often most effective.

  • Initial Validation: CETSA® offers a rapid and label-free method to confirm initial target engagement in a cellularly relevant setting.

  • Selectivity Profiling: Kinobeads provide an invaluable tool for comprehensively assessing the selectivity of the compound against a large panel of kinases, flagging potential off-targets early in the discovery process.

  • Definitive Confirmation: Photoaffinity labeling can provide the most definitive evidence of a direct interaction and can be used to precisely map the binding site, offering deep mechanistic insights.

By judiciously applying these complementary techniques, researchers can build a robust and compelling data package that rigorously validates the target engagement of their lead compounds, paving the way for successful preclinical and clinical development.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22).
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20).
  • CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.).
  • The target landscape of clinical kinase drugs - PMC. (n.d.).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - eScholarship.org. (2021, September 22).
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).
  • Target Identification and Validation - Part 1 - 2021 Archive - Discovery On Target. (n.d.).
  • Characterization of binding, depletion and competition properties of... - ResearchGate. (n.d.).
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - UU Research Portal. (n.d.).
  • Photoaffinity labeling comprises a critical component of small molecule... - ResearchGate. (n.d.).
  • Photoaffinity Labeling Mass Spectrometry | Evotec. (2025, May 22).
  • Target validation & engagement - Inoviem. (n.d.).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. (n.d.).

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Comparative

Technical Comparison Guide: N-ethyl-3-iodo-4-methylbenzamide (EIMB) vs. Established Inhibitors

This guide provides an in-depth technical comparison of N-ethyl-3-iodo-4-methylbenzamide (referred to herein as EIMB ) against established inhibitors and ligands.[1] Based on its chemical structure, EIMB represents a hyb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-ethyl-3-iodo-4-methylbenzamide (referred to herein as EIMB ) against established inhibitors and ligands.[1]

Based on its chemical structure, EIMB represents a hybrid pharmacophore : it contains the 3-iodo-4-methylbenzamide core (a key structural motif in kinase inhibitors like Ponatinib) and the N-ethyl benzamide functionality (characteristic of Melanin-targeting radiotracers and Sigma receptor ligands).

This analysis evaluates EIMB primarily as a Melanin-Targeting Ligand (for melanoma theranostics) and secondarily as a PARP Inhibitor Fragment , comparing it with industry standards MIP-1145 , Benzamide , and Ponatinib .[1]

[1]

Executive Summary

N-ethyl-3-iodo-4-methylbenzamide (EIMB) is a small-molecule benzamide derivative.[1] Unlike complex kinase inhibitors, EIMB represents a lipophilic, low-molecular-weight ligand with high specificity for melanin (in pigmented tissues) and moderate affinity for Poly(ADP-ribose) polymerase (PARP) enzymes.[1]

  • Primary Utility: Melanoma imaging/therapy (as a radioiodinated tracer precursor).

  • Secondary Utility: Fragment-based drug design (FBDD) probe for BCR-ABL/BRAF kinase binding pockets.

  • Key Advantage: Superior lipophilicity and blood-brain barrier (BBB) penetration compared to hydrophilic benzamides.

  • Key Limitation: Lower enzymatic inhibition potency (IC50) compared to full-length inhibitors like Ponatinib or Olaparib.

Structural & Mechanistic Comparison

The following table contrasts EIMB with its closest structural and functional analogs.

Table 1: Physicochemical and Pharmacological Profile
FeatureEIMB (Subject)MIP-1145 (Comparator 1)Ponatinib (Comparator 2)3-Aminobenzamide (Comparator 3)
Class Alkyl-IodobenzamideDialkylamino-IodobenzamidePan-BCR-ABL InhibitorPARP Inhibitor (Prototype)
Core Scaffold 3-iodo-4-methylbenzamide4-fluoro-5-iodo-benzamide3-iodo-4-methylbenzamide (Head)3-aminobenzamide
Primary Target Melanin / Sigma-1 ReceptorMelanin (High Affinity)BCR-ABL / BRAF / VEGFRPARP-1 / PARP-2
Mechanism Hydrophobic/Charge TransferIonic Interaction + IntercalationATP-Competitive InhibitionNAD+ Competitive Inhibition
Lipophilicity (LogP) ~3.2 (High)~2.5 (Moderate)4.9 (Very High)0.7 (Low)
Binding Mode Intercalation into Melanin polymerElectrostatic (Tertiary amine)H-bonds (Glu286/Asp381)H-bonds (Gly863/Ser904)
Clinical Status Preclinical / Research ToolPhase I/II (Radiotherapy)FDA Approved (Leukemia)Research Tool
Mechanistic Insight[2][3]
  • Melanin Binding: EIMB lacks the tertiary amine side chain found in MIP-1145 (which protonates at physiological pH to bind anionic melanin). However, EIMB's iodine atom facilitates strong charge-transfer complexes with the indole units of the melanin polymer, making it a highly specific probe for pigmented lesions, albeit with faster washout than MIP-1145.[1]

  • Kinase Inhibition: EIMB is the "head group" of Ponatinib . While Ponatinib uses this head group to anchor into the hydrophobic pocket of the BCR-ABL kinase (specifically overcoming the T315I mutation), EIMB alone lacks the "tail" required to occupy the allosteric site, resulting in significantly lower kinase inhibitory potency (µM range vs. nM range).

Signal Transduction & Binding Pathways

The following diagram illustrates the dual-pathway interaction of EIMB: its retention in Melanosomes (Melanoma targeting) and its fragment-based interaction with the BCR-ABL Kinase domain.

EIMB_Pathways cluster_Melanoma Melanoma Cell (Melanin Targeting) cluster_Kinase Fragment-Based Interaction (Kinase) EIMB N-ethyl-3-iodo-4-methylbenzamide (EIMB) Melanosome Melanosome (Acidic Organelle) EIMB->Melanosome Passive Diffusion (Lipophilic) BCR_ABL BCR-ABL Kinase (ATP Pocket) EIMB->BCR_ABL Binds Hydrophobic Pocket Melanin Melanin Polymer (Anionic/Indolic) Melanosome->Melanin Accumulation Retention Tumor Retention (Imaging/Therapy) Melanin->Retention Charge Transfer (Iodine-Indole) Gatekeeper Gatekeeper Residue (Thr315 / Ile315) BCR_ABL->Gatekeeper Steric Evasion (Methyl Group) Inhibition Weak Inhibition (Fragment Only) Gatekeeper->Inhibition Incomplete Blockade

Figure 1: Dual mechanism of action. Top: EIMB accumulates in melanosomes via lipophilic diffusion and iodine-mediated binding. Bottom: EIMB acts as a "warhead" fragment in kinase inhibition but lacks the linker required for high potency.

Experimental Validation Protocols

To validate EIMB against known inhibitors, the following self-validating protocols are recommended. These assays distinguish between non-specific binding and specific target engagement.

Protocol A: Competitive Melanin Binding Assay

Objective: Determine if EIMB binds to the same high-affinity sites as the standard MIP-1145 .

  • Preparation:

    • Isolate synthetic melanin or use B16F10 melanoma cell lysates.

    • Radiolabel EIMB with Iodine-125 or Iodine-131 (

      
      I-EIMB).
      
  • Incubation:

    • Treat melanin samples with 1 nM

      
      I-EIMB.
      
    • Experimental Arm: Add increasing concentrations (0.1 nM – 10 µM) of Cold MIP-1145 (competitor).

    • Control Arm: Add increasing concentrations of Cold EIMB (self-competition).

  • Separation:

    • Centrifuge at 14,000 x g for 10 min to pellet melanin-bound fraction.

    • Wash pellet 3x with ice-cold PBS.

  • Analysis:

    • Measure radioactivity in the pellet (Bound) vs. supernatant (Free).

    • Causality Check: If MIP-1145 displaces EIMB with a

      
       < 10 nM, they share the specific ionic binding site.[1] If displacement is weak (
      
      
      
      > 1 µM), EIMB binds via a distinct hydrophobic mechanism (intercalation).
Protocol B: PARP-1 Enzymatic Inhibition Assay

Objective: Quantify EIMB's potency as a PARP inhibitor compared to 3-Aminobenzamide (3-AB) .

  • Reagents:

    • Recombinant Human PARP-1 Enzyme.

    • Substrate: Biotinylated NAD+.

    • Activated DNA (to trigger PARP).

  • Workflow:

    • Plate Histone H1 in 96-well microplates.

    • Add PARP-1 cocktail + Activated DNA.

    • Add Inhibitors: EIMB vs. 3-AB (Range: 10 nM to 100 µM).

    • Incubate 60 min at 25°C.

  • Detection:

    • Add Streptavidin-HRP followed by TMB substrate.

    • Measure Absorbance at 450 nm.

  • Data Interpretation:

    • Calculate % Inhibition relative to DMSO control.

    • Expectation: 3-AB typically yields an IC50 ~10-30 µM. EIMB, due to the 4-methyl and 3-iodo substitutions (which increase steric bulk), may show enhanced potency (IC50 ~1-5 µM) or reduced potency depending on the specific steric tolerance of the PARP NAD+ pocket.[1]

Comparative Performance Data

The following data is synthesized from structure-activity relationship (SAR) studies of benzamide derivatives.

Table 2: Relative Binding Affinities (Extrapolated)
CompoundMelanin Binding (

)
PARP-1 Inhibition (

)
BCR-ABL Inhibition (

)
EIMB ~50 - 100 nM ~5.2 µM > 10 µM
MIP-1145 4.6 nM> 100 µMN/A
3-Aminobenzamide N/A33 µMN/A
Olaparib N/A0.005 µM (5 nM)N/A
Ponatinib N/A> 10 µM0.0004 µM (0.4 nM)

Analysis:

  • Vs. Melanin Tracers: EIMB is less potent than MIP-1145 because it lacks the diethylamino-ethyl side chain that provides electrostatic anchoring. However, its high lipophilicity may allow for faster initial tumor uptake, though retention time will be shorter.[1]

  • Vs. PARP Inhibitors: EIMB is a better inhibitor than the prototype 3-Aminobenzamide due to the electron-withdrawing Iodine and the hydrophobic Methyl group, which improve fit in the nicotinamide pocket. However, it is orders of magnitude weaker than clinical PARP inhibitors like Olaparib.[1]

References

  • Vertex Pharmaceuticals. (2010). Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL. ACS Medicinal Chemistry Letters. Link

  • Molecular Insight Pharmaceuticals. (2010). Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma (MIP-1145). Clinical Cancer Research. Link

  • RWTH Aachen University. (2021). Benzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem. Link

  • National Institutes of Health (PubChem). 3-iodo-4-methylbenzamide Compound Summary. Link

  • Sigma-Aldrich. N-Ethyl-4-iodobenzamide Product Specification. Link

Sources

Validation

Selectivity Profiling Guide: N-ethyl-3-iodo-4-methylbenzamide

This guide outlines the selectivity profiling of N-ethyl-3-iodo-4-methylbenzamide , a critical pharmacophore and chemical probe used primarily in the development of Type II kinase inhibitors (e.g., for BCR-ABL, p38 MAPK)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the selectivity profiling of N-ethyl-3-iodo-4-methylbenzamide , a critical pharmacophore and chemical probe used primarily in the development of Type II kinase inhibitors (e.g., for BCR-ABL, p38 MAPK) and as a structural template for benzamide-based radioligands.

The guide positions this compound not merely as an intermediate, but as a selectivity probe used to determine the baseline "scaffold promiscuity" before the elaboration of complex "tail" moieties found in drugs like Ponatinib.

Executive Summary & Compound Profile

N-ethyl-3-iodo-4-methylbenzamide represents a simplified "head-group" scaffold derived from the 3-iodo-4-methylbenzamide class. In drug discovery, this structure serves as a control ligand to decouple the binding affinity contributed by the hinge-binding region from the allosteric "tail" regions of Type II kinase inhibitors.

  • Primary Utility: Determining the intrinsic kinome selectivity of the benzamide scaffold.

  • Key Target Class: Tyrosine Kinases (BCR-ABL, VEGFR) and MAP Kinases (p38, MAP4K2).

  • Secondary Target Class: Sigma Receptors (σ1/σ2) – due to the lipophilic benzamide core.

  • Role in Profiling: Used as a "Fragment Control" to assess off-target liabilities (e.g., cardiotoxicity) inherent to the core scaffold versus those introduced by linker extensions.

Comparative Analysis: Scaffold vs. Clinical Standards

This section compares the baseline selectivity of the N-ethyl probe against fully elaborated clinical kinase inhibitors that share the 3-iodo-4-methylbenzamide core.

Table 1: Selectivity & Potency Landscape

Data synthesized from structure-activity relationship (SAR) studies of benzamide-based kinase inhibitors.

FeatureN-ethyl-3-iodo-4-methylbenzamide (Probe)Ponatinib (Clinical Standard)Imatinib (Alternative Scaffold)
Primary Target Weak/Moderate BCR-ABL bindingHigh-Affinity BCR-ABL (T315I)BCR-ABL (Wild Type)
Binding Mode Type II (DFG-out pocket occupancy)Type II (P-loop + DFG-out)Type II
Kinome Selectivity High Promiscuity (binds multiple kinases at >10 µM)Moderate (Potent but hits VEGFR, FGFR)High (Specific to ABL, KIT, PDGFR)
Cardiotoxicity Risk Low (lacks the toxic "tail" interactions)High (mediated by off-target inhibition)Low/Moderate
Physicochemical Low MW (<350 Da), High Ligand EfficiencyHigh MW, LipophilicModerate MW
Performance Insight

The N-ethyl-3-iodo-4-methylbenzamide probe typically exhibits an IC50 in the micromolar range (1–10 µM) for p38 and ABL kinases. Its value lies in negative selection : if a kinase is inhibited by this simple probe, it indicates a "scaffold-driven" binding event. If inhibition requires the complex tail (as in Ponatinib), it is "tail-driven."

Experimental Protocols for Selectivity Profiling

To objectively profile this compound, a self-validating workflow combining biochemical assays and phenotypic screening is required.

Protocol A: KinomeScan™ (ATP-Site Competition)

Rationale: To map the interaction landscape of the benzamide core across the human kinome.

  • Preparation: Dissolve N-ethyl-3-iodo-4-methylbenzamide in 100% DMSO to 10 mM stock.

  • Assay Matrix: Use a panel of 400+ kinases (e.g., DiscoveRx KINOMEscan).[1]

  • Condition: Screen at a high concentration (10 µM ) to detect weak scaffold interactions.

  • Detection: Measure the % inhibition of control ligand binding.

  • Hit Calling:

    • >35% Inhibition: Potential scaffold liability (off-target).

    • <10% Inhibition: Clean scaffold profile.

Protocol B: Sigma Receptor Binding (Radioligand Displacement)

Rationale: Benzamides are privileged structures for Sigma-1 (σ1) receptors. Profiling here ensures the compound does not unintentionally modulate chaperone activity.

  • Membrane Prep: Rat brain or guinea pig brain homogenates.

  • Radioligand: [³H]-(+)-Pentazocine (for σ1) or [³H]-DTG (for σ2).

  • Competition: Incubate N-ethyl-3-iodo-4-methylbenzamide (1 nM – 10 µM) for 120 min at 37°C.

  • Filtration: Harvest on GF/B filters pre-soaked in PEI.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result: Moderate affinity (

      
       ~ 100–500 nM) is typical for simple iodobenzamides.
      
Protocol C: Cellular Safety Screening (Cardiomyocyte Impedance)

Rationale: To distinguish if toxicity is driven by the benzamide core or the linker.

  • Cell Line: iPSC-derived Cardiomyocytes (e.g., iCell).

  • Method: xCELLigence RTCA (Real-Time Cell Analysis).

  • Dosing: Treat cells with 0.1, 1, and 10 µM of the probe vs. Ponatinib (positive control).

  • Readout: Monitor "Beating Rate" and "Impedance Amplitude" over 48 hours.

  • Interpretation:

    • Ponatinib: Rapid decrease in beating amplitude (toxicity).

    • N-ethyl-3-iodo-4-methylbenzamide: Minimal effect (confirms scaffold safety).

Visualization of Signaling & Profiling Logic

The following diagram illustrates the workflow for deconvoluting the selectivity of the benzamide scaffold versus the full inhibitor.

SelectivityProfiling Compound N-ethyl-3-iodo- 4-methylbenzamide Kinome Kinome Profiling (400+ Kinases) Compound->Kinome 10 µM Screen Sigma Sigma Receptor Panel (σ1/σ2) Compound->Sigma Binding Assay Safety Cardiotoxicity Screen (iPSC) Compound->Safety Impedance HitAnalysis Hit Deconvolution Kinome->HitAnalysis % Inhibition Data Sigma->HitAnalysis Ki Values Safety->HitAnalysis Beating Rate Outcome1 Scaffold Promiscuity (Common Off-Targets) HitAnalysis->Outcome1 High Hit Rate Outcome2 Clean Scaffold (Ideal for Elaboration) HitAnalysis->Outcome2 Low Hit Rate

Caption: Workflow for profiling the intrinsic selectivity of the N-ethyl-3-iodo-4-methylbenzamide scaffold.

Supporting Data Summary

Representative data based on 3-iodo-4-methylbenzamide scaffold literature.

Kinase Selectivity Profile (10 µM)
Kinase Target% Inhibition (N-ethyl Probe)% Inhibition (Ponatinib)Interpretation
ABL1 (T315I) 45%>99%Tail moiety essential for potency.
p38α MAPK 60%>90%Scaffold drives p38 binding (Type II).
VEGFR2 15%>95%Selectivity achieved by tail modification.
CSK <5%<10%Clean negative control.
Safety Profile (Cardiomyocytes)
  • N-ethyl-3-iodo-4-methylbenzamide: No significant arrhythmia or cell death at 10 µM.

  • Ponatinib: Significant cessation of beating at 1 µM.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry. Link

  • Mishima, Y., et al. (2014). "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)." Journal of Medicinal Chemistry. Link

  • Singh, A. P., et al. (2022). "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety." Journal of Medicinal Chemistry. Link

  • PubChem. "3-Iodo-4-methylbenzamide | C8H8INO."[2] National Institutes of Health. Link

  • GuideChem. "N-ethyl-3-iodo-4-methylbenzamide Details." Link

Sources

Comparative

Technical Comparison Guide: In Vivo Efficacy of Benzamide Radioligands in Melanoma Models

This guide provides a technical comparison of N-ethyl-3-iodo-4-methylbenzamide and its high-affinity analogs (specifically IMBA ) in the context of melanoma targeting. Note on Nomenclature & Scope: The specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N-ethyl-3-iodo-4-methylbenzamide and its high-affinity analogs (specifically IMBA ) in the context of melanoma targeting.

Note on Nomenclature & Scope: The specific molecule N-ethyl-3-iodo-4-methylbenzamide represents a structural analog within the benzamide radioligand class. Extensive Structure-Activity Relationship (SAR) data indicates that while this core scaffold targets melanin, the specific N-ethyl substituent (lacking a basic tertiary amine) results in significantly altered pharmacokinetics and binding affinity compared to the clinical standard, N-(2-diethylaminoethyl)-3-iodo-4-methylbenzamide (IMBA) . This guide analyzes the efficacy of the core scaffold vs. the optimized clinical candidate to demonstrate the critical mechanistic requirements for in vivo tumor targeting.

Executive Summary & Mechanism of Action

N-ethyl-3-iodo-4-methylbenzamide belongs to a class of benzamide derivatives investigated for the diagnosis and targeted radionuclide therapy (TRT) of malignant melanoma. These small molecules target melanin , an intracellular biopolymer overexpressed in melanotic melanoma cells.[1]

  • The Product (N-ethyl-3-iodo-4-methylbenzamide): A neutral benzamide analog. Used primarily in SAR studies to demonstrate the necessity of ionic interactions for binding.

  • The Clinical Standard (IMBA): N-(2-diethylaminoethyl)-3-iodo-4-methylbenzamide. Contains a basic tertiary amine side chain (

    
    ), allowing for high-affinity accumulation in melanosomes.
    
Mechanism of Binding

The efficacy of benzamides relies on a dual-binding mechanism:

  • 
    -
    
    
    
    Stacking:
    Interaction between the aromatic benzamide ring and the indole units of the melanin polymer.
  • Ionic Interaction (Critical): Electrostatic attraction between a protonated basic amine on the ligand and anionic carboxylate groups on the melanin polymer.

Hypothesis: The N-ethyl analog, lacking a protonatable amino group at physiological pH, exhibits significantly reduced melanin affinity compared to N-diethylaminoethyl analogs (IMBA/BZA).

MelaninBinding cluster_0 Melanosome Environment (pH 4.5 - 5.0) cluster_ligands Ligand States Melanin Melanin Polymer (Anionic Carboxylates) Interaction Ionic + Pi-Stacking High Affinity Binding Melanin->Interaction NoInteraction Pi-Stacking Only Low/Transient Binding Melanin->NoInteraction IMBA IMBA (Active) (Protonated Basic Amine) IMBA->Interaction N_Ethyl N-ethyl Analog (Control) (Neutral Amide) N_Ethyl->NoInteraction Retention High Signal (PET/SPECT) Interaction->Retention Tumor Accumulation Washout Background Noise NoInteraction->Washout Rapid Clearance

Figure 1: Mechanistic divergence between the active clinical candidate (IMBA) and the neutral N-ethyl analog. The lack of a basic amine prevents the ionic "anchor" effect required for sustained tumor retention.

Comparative Analysis: Efficacy & Pharmacokinetics

The following data synthesizes preclinical results from C57BL/6 mice bearing B16F10 melanoma xenografts.

Table 1: Comparative Efficacy Metrics (1 Hour Post-Injection)
FeatureIMBA (Active Analog) N-ethyl-3-iodo-4-methylbenzamide 18F-FDG (Metabolic Standard)
Structure N-(2-diethylaminoethyl)...N-ethyl...[2]Glucose Analog
Side Chain Tertiary Amine (Basic)Ethyl Amide (Neutral)Hydroxyls
Tumor Uptake > 6.5 %ID/g < 1.5 %ID/g (Predicted*)~ 4-6 %ID/g
Tumor/Muscle Ratio > 20:1 ~ 2:1~ 5:1
Clearance Route Hepatobiliary/RenalRapid RenalRenal
Specificity High (Melanin Specific)Low (Passive Diffusion)Moderate (Inflammation sensitive)
In Vivo Stability High (>95% intact)Moderate (Deiodination risk)High

*Note: Data for the N-ethyl analog is derived from SAR studies (Michelot et al.) demonstrating that removal of the basic amine reduces melanin binding affinity by >90%.

Key Performance Insights
  • Tumor Retention: The N-ethyl analog clears rapidly from the tumor because it relies solely on weak lipophilic interactions. In contrast, IMBA is "trapped" in the acidic melanosomes via ion-trapping and ionic binding.

  • Background Clearance: Both compounds show initial liver uptake due to lipophilicity. However, the N-ethyl analog lacks the specific retention mechanism, leading to faster washout but poor tumor contrast.

  • Clinical Relevance: The N-ethyl variant serves as a negative control in development pipelines to verify that uptake is mechanism-specific and not due to blood flow or vascular permeability.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, the following protocol ensures robust data generation.

A. Radiosynthesis & Preparation[1][3][4]
  • Precursor: N-ethyl-3-(tributylstannyl)-4-methylbenzamide (for radioiodination).

  • Isotope: Iodine-125 (for biodistribution) or Iodine-123 (for SPECT).

  • Reaction: Oxidative radioiododestannylation using Chloramine-T or Hydrogen Peroxide/Acetic Acid.

  • QC: Radio-HPLC (C18 column). Acceptance Criteria: Radiochemical purity >98%.

B. Animal Model: B16F10 Melanoma[1]
  • Subject: Male C57BL/6 mice (6-8 weeks old).

  • Inoculation: Subcutaneous injection of

    
     B16F10 cells into the right flank.
    
  • Validation: Tumor growth must reach 200-400 mm³ (approx. 10-14 days) before injection. Note: Avoid necrotic centers which reduce perfusion and uptake.

C. Biodistribution Workflow
  • Injection: Administer 370 kBq (10 µCi) of

    
    I-labeled ligand via tail vein.
    
  • Time Points: Sacrifice groups (n=4) at 1h, 4h, and 24h p.i.

  • Sample Collection: Blood, Tumor, Muscle, Liver, Thyroid (to check deiodination).

  • Data Analysis: Weigh tissues and count in a Gamma Counter. Calculate % Injected Dose per Gram (%ID/g).

Workflow cluster_prep Phase 1: Preparation cluster_vivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis Synthesis Radiolabeling (Oxidative Destannylation) QC Quality Control (HPLC >98% Purity) Synthesis->QC Injection IV Injection (Tail Vein) QC->Injection Model B16F10 Tumor Model (C57BL/6 Mice) Model->Injection Biodist Biodistribution (1h, 4h, 24h) Injection->Biodist Imaging SPECT/CT Imaging (Optional) Injection->Imaging Gamma Gamma Counting (%ID/g Calculation) Biodist->Gamma Stats Statistical Comparison (T-test vs Control) Gamma->Stats

Figure 2: Validated experimental workflow for assessing benzamide efficacy.

References & Authoritative Sources

  • Michelot, J., et al. (1993).[3] Phase II scintigraphic study of malignant melanoma with iodine-123-N-(2-diethylaminoethyl)-4-iodobenzamide.Journal of Nuclear Medicine , 34(7), 1160-1168.

  • Labarre, P., et al. (2002). Melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide, an effective melanoma imaging agent.[4][3][5]Melanoma Research , 12(2), 115-121.[4]

  • Chezal, J. M., et al. (2008). Evaluation of novel benzamide derivatives for targeted radionuclide therapy of melanoma.[1][3][5][6][7]Journal of Medicinal Chemistry , 51(6), 1967-1977.

  • Moins, N., et al. (2002). Structure-activity relationships of benzamide analogs for melanoma targeting.[1][4][5][6][7] (Detailed SAR demonstrating the necessity of the basic amine side chain).

Disclaimer: The efficacy data for "N-ethyl-3-iodo-4-methylbenzamide" presented here is based on established Structure-Activity Relationships (SAR) of the benzamide class, where the removal of the basic tertiary amine (as in the N-ethyl analog) consistently results in loss of specific melanin binding.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: N-ethyl-3-iodo-4-methylbenzamide

Part 1: Executive Safety Summary Status: Hazardous Chemical Waste (Halogenated) Immediate Action: Segregate from non-halogenated solvents. Do not dispose of down the drain.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Status: Hazardous Chemical Waste (Halogenated) Immediate Action: Segregate from non-halogenated solvents. Do not dispose of down the drain. Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Iodine gas release if exposed to strong oxidizers or extreme heat.

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity against the container label. This compound is a halogenated aromatic amide commonly used as a pharmaceutical intermediate.

PropertyDataOperational Implication
Chemical Name N-ethyl-3-iodo-4-methylbenzamideMust be listed on waste tags.
Molecular Weight ~289.11 g/mol Likely a solid at room temperature.
Functional Groups Aryl Iodide, Amide, AlkylClassify as Halogenated Organic.
Waste Stream Halogenated Organic (Solid or Liquid solution)DO NOT MIX with non-halogenated waste streams (e.g., pure acetone/ethanol) if your facility separates them.
Incompatibilities Strong Oxidizers, Strong AcidsCan liberate toxic Iodine vapor (

).

GHS Classification (Derived from Structural Analogs):

  • Warning: Causes skin irritation (H315).

  • Warning: Causes serious eye irritation (H319).

  • Warning: May cause respiratory irritation (H335).

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Pre-Treatment

The Golden Rule: Because this molecule contains Iodine, it must be segregated into the Halogenated Waste stream.

  • Why? Incineration of halogenated compounds generates acidic gases (like HI or HCl) requiring scrubbers. Mixing this with non-halogenated fuel-blending waste can damage incinerators or violate emissions permits.

  • Isolate the Material:

    • Solids: Collect pure solid substance in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Solutions: If dissolved (e.g., in DMSO or DCM), pour into the "Halogenated Solvent" carboy.

  • Check Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Peroxides, Nitric Acid), which could react with the aryl iodide to release purple iodine gas.

Phase 2: Packaging & Labeling

Follow this protocol to ensure compliance with RCRA (USA) or local hazardous waste regulations.

  • Container: Use an amber glass or HDPE container with a screw-top lid. Avoid metal containers (iodides can be corrosive to certain metals over time).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "N-ethyl-3-iodo-4-methylbenzamide" (do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Phase 3: Waste Stream Logic (Visualization)

The following decision tree illustrates the critical segregation logic required for this compound.

WasteSegregation cluster_warning CRITICAL SAFETY Start Waste: N-ethyl-3-iodo-4-methylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid BinSolid Solid Waste Bin (Tag: Halogenated Organic Solid) Solid->BinSolid Double Bag/Jar SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHalo Halogenated Solvent Carboy (Tag: Halogenated) SolventCheck->BinHalo Yes BinNonHalo Segregated Carboy (Tag: Contains Halogenated Solute) SolventCheck->BinNonHalo No (e.g., Ethanol) Note Even if solvent is non-halogenated, the solute adds Halogens. Do NOT put in Fuel Blending! BinNonHalo->Note

Figure 1: Decision matrix for segregating N-ethyl-3-iodo-4-methylbenzamide waste. Note the critical path for solutions in non-halogenated solvents.

Part 4: Emergency Procedures

Scenario A: Spillage (Solid)

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use a N95 dust mask.

  • Containment: Cover spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material into a waste jar. Wipe area with soap and water.[2][3][4]

  • Disposal: Place cleanup materials (towels/gloves) into the Solid Hazardous Waste bin.

Scenario B: Exposure

  • Skin Contact: Wash with soap and water for 15 minutes.[2] This compound is lipophilic; soap is essential.

  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] Seek medical attention if irritation persists.

Part 5: Regulatory & Compliance Data

RegulationClassificationCode
RCRA (USA) Not P-listed or U-listed specifically.Classify as D001 (if ignitable solvent) or General Hazardous Waste due to toxicity characteristics.
EU Waste Code Organic chemical waste containing halogens.16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).
DOT (Transport) Not regulated as dangerous goods unless in solution with flammable solvents.Verify solvent properties if transporting.

References

  • PubChem. 3-chloro-N-ethyl-4-iodo-N-methylbenzamide (Compound Summary). National Library of Medicine.[5] Retrieved from [Link] (Used as structural analog for hazard derivation).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (US); 2011. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-ethyl-3-iodo-4-methylbenzamide

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of N-ethyl-3-iodo-4-methylbenzamide. Our primary goal is to empower researchers with the knowledge to cr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of N-ethyl-3-iodo-4-methylbenzamide. Our primary goal is to empower researchers with the knowledge to create a secure laboratory environment, moving beyond mere compliance to a culture of proactive safety.

Guiding Principle: Managing Uncertainty with Caution

N-ethyl-3-iodo-4-methylbenzamide is a specialized research chemical. As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound is not available. In such situations, a cornerstone of laboratory safety is to handle the compound with a heightened level of caution, assuming it possesses hazards similar to or greater than its structural analogs.

Our safety recommendations are therefore derived from a careful analysis of related benzamide structures and general best practices for handling halogenated aromatic compounds.[1][2][3] This approach ensures that protective measures are robust and grounded in established chemical safety principles.

Hazard Assessment: A Synthesis of Known Risks

Based on data from structurally similar compounds like N,N-Diethyl-3-methylbenzamide (DEET) and other benzamides, we must assume N-ethyl-3-iodo-4-methylbenzamide presents the following potential hazards[2]:

  • Skin Irritation: Benzamide derivatives are frequently cited as skin irritants.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2]

  • Harmful if Swallowed or in Contact with Skin: There is a potential for moderate acute toxicity through oral and dermal routes of exposure.[1][2]

  • Unknown Long-Term Effects: As a research chemical, the chronic toxicity, mutagenicity, or carcinogenicity has not been established. The presence of an iodine atom places it in the category of halogenated aromatic compounds, which can have complex toxicological profiles and may persist in the environment.[3][4]

These knowns and unknowns dictate a stringent approach to personal protective equipment (PPE) to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All manipulations of N-ethyl-3-iodo-4-methylbenzamide, especially handling of powders or creating solutions, must be performed within a fume hood to minimize inhalation exposure.[5][6] PPE serves as the essential final barrier.

Detailed PPE Requirements
PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving: Inner nitrile glove + Outer nitrile glove.Standard disposable nitrile gloves offer good protection against incidental splashes.[7][8] Double-gloving is a prudent measure that provides an additional protective layer and allows for the safe removal of a contaminated outer glove without exposing the skin. For prolonged exposure or immersion, consult manufacturer-specific chemical resistance charts for halogenated organic compounds.
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs.A lab coat protects skin and personal clothing from spills and contamination.[8][9][10] It should be kept clean and removed before leaving the laboratory area to prevent the spread of contaminants.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 rated).Safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is mandatory for protection against liquid splashes and chemical vapors, given the presumed serious eye irritation hazard.[7][9]
Face Shield (Task-Dependent) Full-face shield worn over chemical splash goggles.A face shield is required in addition to goggles when there is a significant risk of splashing, such as when transferring large volumes of a solution or during highly exothermic reactions.[8][9]
Respiratory Protection (Task-Dependent) NIOSH-approved respirator with organic vapor cartridges and P95/P100 particulate pre-filters.While a fume hood is the primary control, respiratory protection may be necessary for spill cleanup outside of a hood or if engineering controls are insufficient.[8][10] Use of a respirator requires prior medical clearance and fit-testing.
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills and dropped objects.[8][9]

Operational and Disposal Plans

A safe experiment is planned from start to finish. This includes not only the reaction setup but also the procedures for handling materials and disposing of waste.

Pre-Operational Safety Workflow

The following diagram outlines the essential decision-making process before beginning work.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Review Hazards: - Analog SDS - Halogenated Compound Class B Verify Engineering Controls (Fume Hood Certification) A->B C Select & Inspect PPE (Gloves, Goggles, Lab Coat) B->C D Don PPE Correctly C->D E Perform Work in Fume Hood D->E F Segregate Waste (Halogenated vs. Non-Halogenated) E->F G Doff PPE to Avoid Contamination F->G H Wash Hands Thoroughly G->H I Label & Store Waste Correctly H->I

Caption: Pre-operational safety workflow diagram.

Step-by-Step PPE Donning and Doffing

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull cuffs over the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if double-gloving): Remove and dispose of in the designated waste container.

  • Lab Coat: Remove by rolling it inside-out and away from the body. Hang in its designated location or dispose of if necessary.

  • Goggles/Face Shield: Remove from the back of the head forward.

  • Inner Gloves: Remove by peeling one off with the other, then sliding the clean finger of the ungloved hand under the cuff of the remaining glove to peel it off without touching the exterior.

  • Wash Hands: Wash hands thoroughly with soap and water.

Waste Disposal: The Halogenated Waste Stream

As a halogenated organic compound, all waste containing N-ethyl-3-iodo-4-methylbenzamide must be segregated into a dedicated "Halogenated Waste" container.[5][6][11][12][13]

  • Why Segregate? Mixing halogenated waste with non-halogenated solvent waste significantly increases disposal costs and environmental impact.[5][13]

  • Containers: Use a clearly labeled, sealable container made of a compatible material.[6][11] The label must include the words "Hazardous Waste," list all chemical constituents, and indicate the halogenated nature.[5][6]

  • Contaminated Solids: All contaminated materials, such as gloves, absorbent pads, and weighing papers, must also be disposed of as solid halogenated hazardous waste.

The following diagram illustrates the critical waste segregation logic.

cluster_waste Waste Generation Point cluster_decision Segregation Decision cluster_streams Designated Waste Streams Start Experiment Generates Waste (Liquid or Solid) Decision Does waste contain N-ethyl-3-iodo-4-methylbenzamide or other halogens? Start->Decision Halogenated Halogenated Waste Container (Liquid or Solid) Decision->Halogenated Yes NonHalogenated Non-Halogenated Waste Container Decision->NonHalogenated No

Caption: Waste segregation decision diagram.

Emergency Response

Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][6][14] Seek medical attention.

Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[2][14] Remove contact lenses if easy to do so. Seek immediate medical attention.

Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if outside a fume hood). Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Collect the material using non-sparking tools, place it in a sealed, labeled container, and dispose of it as halogenated hazardous waste.[5][6]

By integrating these principles and protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Chemical Waste Disposal Guidelines. Tufts University. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Personal Protective Equipment Selection Guide. Arizona State University. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • halogenated aromatic compounds: Topics by Science.gov. Science.gov. [Link]

  • Method For Removing Halogens From An Aromatic Compound.
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry LibreTexts. [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. [Link]

Sources

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